Disperse Red 177
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBBVSUTSNSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8071146 | |
| Record name | C.I. Disperse Red 177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68133-69-7, 58051-98-2 | |
| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Red 177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8071146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse Red 177 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole class. It is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester and its blends. Its chemical structure imparts a vibrant red hue and good fastness properties, making it a commercially significant colorant. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and a key experimental application of this compound.
Chemical Structure and Properties
This compound is characterized by a nitro-substituted benzothiazole group linked via an azo bridge to an N,N-disubstituted aniline derivative.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-[[4-[--INVALID-LINK--amino]phenyl]azo]-6-nitrobenzothiazole |
| CAS Number | 58051-98-2[1] |
| C.I. Number | 11122[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₆O₄S[1][2] |
| Molecular Weight | 438.46 g/mol [1][2] |
| Appearance | Red powder/grain[1][3] |
| Melting Point | 167 °C |
| Boiling Point | 665.8 °C[2] |
| Flash Point | 356.4 °C[2] |
| Solubility | Insoluble in water.[1][4] Soluble in some organic solvents.[4] |
| UV-Vis Absorption Maximum (λmax) | Not explicitly found in the search results. |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are the Sulfuric Acid Method and the Phosphoric Acid Method. Both involve the diazotization of 2-amino-6-nitrobenzothiazole followed by a coupling reaction with N-cyanoethyl-N-acetoxyethyl aniline.[5]
Method 1: Sulfuric Acid Method [5]
-
Diazotization:
-
In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.
-
Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.
-
Cool the mixture to 40°C and slowly add 126 g of water.
-
Further cool to 0-5°C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.
-
Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).
-
Destroy the excess nitrosulfuric acid with aminosulfonic acid.
-
-
Coupling:
-
In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.
-
Stir and add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.
-
Cool the mixture to 0°C with ice.
-
Slowly add the previously prepared diazonium salt solution over 1-1.5 hours.
-
Maintain the reaction at 0-5°C with stirring for 10 hours.
-
Adjust the pH to 1 with an alkali solution.
-
Heat to 60°C, filter, and wash the precipitate with water until the pH is 7-8.
-
Dry the product to obtain crude this compound.
-
Method 2: Phosphoric Acid Method [5]
-
Diazotization:
-
In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.
-
Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.
-
Cool to room temperature and add 50 g of a co-solvent.
-
Continue cooling to 0-5°C and add 12 g of sodium nitrite over 1-2 hours, using an anti-foaming agent as needed.
-
Maintain the temperature at 0-5°C for 3 hours.
-
-
Coupling:
-
Prepare the coupling component solution as described in the sulfuric acid method.
-
Slowly add the diazonium salt solution over 1-1.5 hours at 0-5°C.
-
Continue stirring at 0-5°C for 10 hours.
-
Heat to 38°C, filter, and wash the product with water until the pH is 7-8.
-
Dry the final product.
-
High-Temperature Dyeing of Polyester with this compound
This compound is applied to polyester fabrics using a high-temperature, high-pressure exhaustion dyeing method. This process facilitates the diffusion of the non-ionic dye molecules into the amorphous regions of the polyester fibers.
Caption: High-temperature polyester dyeing workflow with this compound.
References
An In-depth Technical Guide to C.I. Disperse Red 177 (CAS Number: 68133-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a synthetic colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its toxicological profile and environmental fate. While its primary application is in materials science, this document also explores the broader context of azo dyes in biomedical research, including their potential as prodrugs and in drug delivery systems, to inform professionals in drug development of the characteristics of this class of compounds.
Chemical and Physical Properties
C.I. This compound is a dark red powder that is insoluble in water but soluble in some organic solvents.[1][2] Its chemical structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value | Reference(s) |
| CAS Number | 68133-69-7 | [3] |
| C.I. Name | This compound | [3] |
| C.I. Number | 11122 | [3] |
| Molecular Formula | C₂₀H₁₈N₆O₄S | [3] |
| Molecular Weight | 438.46 g/mol | [3] |
| Appearance | Dark red powder | [1][2] |
| Melting Point | 167 °C | [4] |
| Boiling Point (Predicted) | 665.8 ± 65.0 °C | [4] |
| Density | 1.39 g/cm³ | [4] |
| Water Solubility | Insoluble | [1][2] |
| Synonyms | 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate, Disperse Red FRL | [3][4] |
Synthesis of C.I. This compound
The synthesis of C.I. This compound involves a diazotization reaction followed by an azo coupling. Two primary methods using either sulfuric acid or phosphoric acid for the diazotization of 6-nitrobenzo[d]thiazol-2-amine have been described.[5][6]
General Synthesis Pathway
The synthesis pathway involves two main steps:
-
Diazotization: 6-Nitrobenzo[d]thiazol-2-amine is converted to a diazonium salt in a strong acidic medium at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine to form the final C.I. This compound molecule.[3][6]
Caption: General synthesis pathway of C.I. This compound.
Experimental Protocols
Diazotization:
-
In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60 °C.
-
Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.
-
Cool the mixture to 40 °C and slowly add 126 g of water.
-
Further cool to 0-5 °C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.
-
Maintain the temperature at 0-5 °C for 3 hours, ensuring an excess of nitrosulfuric acid using a starch-iodide paper test.
-
Destroy the excess nitrosulfuric acid with aminosulfonic acid.
Coupling:
-
In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.
-
Add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and ensure complete dispersion.
-
Cool the mixture to 0 °C with ice.
-
Slowly add the prepared diazonium salt solution over 1-1.5 hours.
-
Maintain the reaction at 0-5 °C for 10 hours with stirring.
-
Adjust the pH to 1 with an alkali solution, then heat to 60 °C.
-
Filter the precipitate, wash with water until the pH is 7-8, and dry to obtain the crude dye.
Diazotization:
-
In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65 °C.
-
Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.
-
Cool to room temperature and add 50 g of a co-solvent.
-
Continue cooling to 0-5 °C and add 12 g of sodium nitrite over 1-2 hours, using an anti-foaming agent as needed.
-
Maintain the temperature at 0-5 °C for 3 hours.
-
Destroy the excess sodium nitrite with a suitable reagent.
Coupling:
-
In a separate reaction flask, add 200 g of water and 0.2 g of a dispersant.
-
Under stirring, add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.
-
Add 40 g of hydrochloric acid after complete dispersion and cool to 0 °C.
-
Add the diazonium salt solution dropwise over 1-1.5 hours.
-
Continue the reaction at 0-5 °C for 10 hours.
-
Raise the temperature to 38 °C, add water, then filter, wash, and dry the product.
Caption: Experimental workflow for the synthesis of C.I. This compound.
Analytical Methods
The analysis of C.I. This compound, particularly in textile matrices, typically involves chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the identification and quantification of disperse dyes.[7][8][9] A reverse-phase HPLC method can be employed with a C18 column.[10]
A general HPLC method would involve:
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric or formic acid.[10]
-
Detection: A Photodiode Array (PDA) detector for UV-Vis spectral data and a Mass Spectrometer (MS) for mass confirmation and enhanced sensitivity.[7][9]
-
Sample Preparation: Extraction from the textile sample using a suitable organic solvent, such as methanol, often with the aid of ultrasonication.[7][11]
Thin-Layer Chromatography (TLC)
TLC can be used for a rapid qualitative assessment of the purity of C.I. This compound and to screen for its presence in samples.[12] The retention factor (Rf) of the dye can be compared to that of an analytical standard.
Spectral Data
-
UV-Visible Spectroscopy: Azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λmax (wavelength of maximum absorbance) is dependent on the specific chemical structure and the solvent used.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of an azo dye will show characteristic peaks for the N=N stretching vibration, as well as peaks corresponding to the various functional groups present in the molecule, such as C=O, C-N, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the dye molecule.
Toxicological Profile
The toxicological data for C.I. This compound is limited. However, information on analogous azo dyes and the general class of disperse dyes provides some insight into its potential health effects.
Table 2: Summary of Toxicological Data for C.I. This compound and Analogues
| Endpoint | Test Substance | Result | Reference(s) |
| Acute Oral Toxicity | Disperse Red 17 | LD50 > 2000 mg/kg bw (rat) | [14][15] |
| Genotoxicity (in vivo) | Commercial Disperse Red 1 | Increased micronucleated polychromatic erythrocytes in bone marrow cells of mice at 0.5 and 50 mg/kg bw. Induced primary DNA damage in the liver at 0.005 mg/kg bw. | [16] |
| Genotoxicity (in vitro) | Disperse Red 1 | Genotoxic in human dermal equivalent (3D cell culture) in a dose-responsive manner. | [17] |
| Mutagenicity (Ames Test) | Disperse Red 1 and Disperse Red 13 | Both tested positive, suggesting they induce frameshift mutations. | [18] |
Mechanism of Toxicity
The primary mechanism of toxicity for many azo dyes is through the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes.[19] These enzymes are present in various organisms, including gut microflora and liver enzymes in mammals. This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens.[19]
Caption: General metabolic pathway of azo dyes.
Environmental Fate
Disperse dyes, including C.I. This compound, are characterized by their low water solubility and are designed to be persistent to ensure colorfastness in textiles.[8] This persistence can lead to their accumulation in the environment. Under anaerobic conditions, such as in sediments, azo dyes can be degraded through the reductive cleavage of the azo bond, leading to the formation of aromatic amines.[16]
Relevance to Drug Development
While C.I. This compound itself has no direct applications in drug development, the broader class of azo compounds has been a subject of interest in pharmaceutical research.
Azo Dyes as Prodrugs
The susceptibility of the azo bond to cleavage by azoreductases in the colon has been exploited in the design of colon-specific prodrugs.[2][20][21][22] In this approach, a pharmacologically active molecule is linked via an azo bond to a carrier molecule. This prodrug remains intact in the upper gastrointestinal tract and releases the active drug upon reaching the colon, where the azo bond is cleaved by the resident microflora. This strategy is particularly useful for treating conditions of the colon, such as inflammatory bowel disease.[2]
Biomedical Applications of Azo Dyes
Azo compounds have been investigated for a range of biological activities, including antibacterial, antiviral, and antifungal properties.[1][23][24] The benzothiazole moiety, present in C.I. This compound, is a heterocyclic scaffold that is found in a number of medicinally relevant molecules with diverse pharmacological activities.[4][25] Furthermore, some azo dyes are used in cellular staining and as imaging agents in biomedical research.[23]
Safety and Handling
C.I. This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][26] In case of dust formation, use a respirator.[14]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes and the formation of dust and aerosols.[14]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.
Conclusion
C.I. This compound is a well-established disperse dye with significant applications in the textile industry. Its synthesis and chemical properties are well-documented. While specific toxicological data for this compound is scarce, the general profile of azo dyes indicates a potential for genotoxicity through the formation of aromatic amines upon metabolic reduction. The principles of azo bond cleavage that underpin its potential toxicity are also being creatively harnessed in the field of drug delivery for colon-specific targeting. Further research is needed to fully characterize the toxicological profile of C.I. This compound and to explore any potential for its constituent chemical scaffolds in biomedical applications.
References
- 1. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Page loading... [wap.guidechem.com]
- 6. China Biggest this compound Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. Separation of Pigment Red 177 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xcolorpigment.com [xcolorpigment.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and ex vivo evaluation of colon-specific azo based prodrugs of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure requirements for anaerobe processing of azo compounds: implications for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. benthamscience.com [benthamscience.com]
- 25. chemos.de [chemos.de]
- 26. datasheets.scbt.com [datasheets.scbt.com]
Molecular formula and weight of Disperse Red 177
Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is primarily utilized in the textile industry for the dyeing and printing of polyester and its blended fabrics, and it can also be applied to triacetate and acetate fibers.[1][3] Characterized by its red powder form, this compound is insoluble in water.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key data for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C20H18N6O4S[1][2][4][5][6] |
| Molecular Weight | 438.46 g/mol [1][2][4][5] |
| CAS Registry Number | 58051-98-2[1][2][5][7] |
| Appearance | Red powder[2][3] |
| Density | 1.39 g/cm³[1][6] |
| Melting Point | 167 °C[6] |
| Boiling Point | 665.8 °C at 760 mmHg[1][4] |
| Flash Point | 356.4 °C[1][4] |
| Vapor Pressure | 1.36E-17 mmHg at 25°C[1] |
| Refractive Index | 1.674[1] |
Synthesis of this compound: An Experimental Protocol
The manufacturing of this compound involves a two-stage process: the diazotization of an aromatic amine followed by a coupling reaction.[1][2] The primary raw materials are 2-amino-6-nitrobenzothiazole and N-cyanoethyl-N-acetoxyethyl aniline.[1]
Stage 1: Diazotization of 2-Amino-6-nitrobenzothiazole
-
To a reaction vessel, add 400g of phosphoric acid (H3PO4).
-
Increase the temperature to 60-65 °C.
-
Add 2-amino-6-nitrobenzothiazole and stir until it is completely dissolved.
-
Cool the mixture to room temperature and add 50g of a cosolvent.
-
Continue to cool the mixture to a temperature range of 0-5 °C.
-
Slowly add 12g of sodium nitrite (NaNO2) over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Allow the reaction to proceed for an additional 3 hours at 0-5 °C.
-
Destroy any excess sodium nitrite. The resulting diazo solution is ready for the next stage.
Stage 2: Coupling Reaction
-
In a separate coupling reaction flask, add 200g of water and 0.2g of a suitable dispersant.
-
Under stirring, add 71g of an acetic acid solution (50%) of N-cyanoethyl-N-acetoxyethyl aniline.
-
Once fully dispersed, add 40g of hydrochloric acid (HCl) and cool the mixture to 0 °C.
-
Add the diazo solution prepared in Stage 1 dropwise over 1-1.5 hours, ensuring the temperature is maintained between 0-5 °C.
-
Continue the reaction for 10 hours at 0-5 °C after the addition is complete.
-
Raise the temperature to 38 °C and add a specific amount of water.
-
Filter the resulting precipitate.
-
Wash and dry the collected solid to obtain the final this compound product.[1]
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. 58051-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of Disperse Red 177
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the dyeing of hydrophobic fibers such as polyester.[1] Its synthesis is rooted in the principles of diazotization and azo coupling reactions. This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound, tailored for a technical audience in research and development. Detailed experimental protocols for two established synthesis methods—the Sulfuric Acid Method and the Phosphoric Acid Method—are presented. Furthermore, this document outlines generalized yet detailed purification strategies, including recrystallization and column chromatography, which are critical for obtaining high-purity material suitable for research and drug development applications. All quantitative data is summarized in structured tables for ease of comparison, and key workflows are visualized through diagrams to elucidate the procedural steps.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component. The primary starting materials for this synthesis are 2-amino-6-nitrobenzothiazole (the diazo component) and N-cyanoethyl-N-acetoxyethyl aniline (the coupling component).[1] Two common methods for the synthesis are detailed below.
Synthesis Pathways
Two primary methods for the synthesis of this compound are the Sulfuric Acid Method and the Phosphoric Acid Method. Both methods involve the diazotization of 2-amino-6-nitrobenzothiazole, followed by its coupling with N-cyanoethyl-N-acetoxyethyl aniline. The choice of acid medium influences the reaction conditions and yield.
Caption: Synthesis Workflow for this compound.
Experimental Protocols
1.2.1. Sulfuric Acid Method [2]
Diazotization:
-
In a 1000 mL three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.
-
Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.
-
Cool the mixture to 40°C and slowly add 126 g of water.
-
Further cool to 0-5°C and slowly add 42 g of 40% nitrosulfuric acid over 1 hour.
-
Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).
-
Destroy the excess nitrosulfuric acid with aminosulfonic acid.
Coupling:
-
In a 2000 mL beaker with a stirrer, add 200 mL of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.
-
Add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and stir to ensure complete dispersion.
-
Cool the mixture to 0°C with ice.
-
Slowly add the prepared diazonium salt solution over 1-1.5 hours.
-
Maintain the reaction at 0-5°C for 10 hours with continuous stirring.
-
Adjust the pH to 1 with an alkali solution.
-
Heat the mixture to 60°C, filter the precipitate, and wash with water until the pH of the filtrate is 7-8.
-
Dry the product to obtain crude this compound.
1.2.2. Phosphoric Acid Method [2]
Diazotization:
-
In a 1000 mL three-necked flask with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.
-
Add 27 g of 6-nitro-2-aminobenzothiazole and stir until dissolved.
-
Cool to room temperature and add 50 g of a suitable solvent.
-
Cool to 0-5°C and add 12 g of sodium nitrite over 1-2 hours, adding an anti-foaming agent as needed.
-
Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of sodium nitrite (tested with starch iodide paper).
-
Destroy the excess sodium nitrite with aminosulfonic acid.
Coupling:
-
In a 2000 mL beaker with a stirrer, add 200 mL of distilled water and 0.2 g of a dispersant.
-
Add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and stir for complete dispersion.
-
Cool to 0°C with ice and add 40 g of hydrochloric acid.
-
Slowly add the diazonium salt solution over 1-1.5 hours.
-
Maintain the reaction at 0-5°C for 10 hours with stirring.
-
Heat to 38°C, filter the product, wash with water until the pH is 7-8, and dry.
Quantitative Data for Synthesis
| Parameter | Sulfuric Acid Method | Phosphoric Acid Method |
| Reactants | ||
| 2-amino-6-nitrobenzothiazole | 20 g | 27 g |
| Sulfuric Acid | 196 g | - |
| Phosphoric Acid | - | 400 g |
| 40% Nitrosulfuric Acid | 42 g | - |
| Sodium Nitrite | - | 12 g |
| N-cyanoethyl-N-acetyloxyethyl aniline (50% in acetic acid) | 50 g | 71 g |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5°C | 0-5°C |
| Diazotization Time | 3 hours | 3 hours |
| Coupling Temperature | 0-5°C | 0-5°C |
| Coupling Time | 10 hours | 10 hours |
| Yield and Product | ||
| Crude Yield | 28 g (65%) | 48.5 g (82%) |
| Product Color | Slightly bluer red | Red |
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. High purity is essential for applications in research and development. Common purification techniques for azo dyes include recrystallization and column chromatography.
Purification Workflow
Caption: General Purification Workflow for this compound.
Experimental Protocols for Purification
2.2.1. Recrystallization (General Procedure)
-
Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents for azo dyes include ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures thereof.
-
Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
2.2.2. Column Chromatography (General Procedure)
-
Prepare a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Load the sample onto the top of the column.
-
Elute the column with a suitable mobile phase. A gradient of increasing polarity (e.g., from hexane to ethyl acetate or dichloromethane to methanol) is often effective.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Suggested Parameters for Purification
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | N/A | Silica Gel (60-120 mesh) |
| Solvent/Mobile Phase | Ethanol, Acetone, Ethyl Acetate, Toluene (or mixtures) | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
| Monitoring Technique | Visual inspection of crystals | TLC, HPLC |
| Purity Assessment | Melting point, HPLC, NMR | HPLC, NMR |
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₆O₄S[3] |
| Molecular Weight | 438.46 g/mol [3] |
| CAS Number | 58051-98-2[3] |
| Appearance | Red powder[3] |
| Boiling Point | 665.8 °C[4] |
| Flash Point | 356.4 °C[4] |
| Solubility | Insoluble in water[3] |
Conclusion
This technical guide has provided detailed methodologies for the synthesis of this compound via the Sulfuric Acid and Phosphoric Acid methods, offering a comparative analysis of the two approaches. Furthermore, it has outlined robust, albeit general, protocols for the purification of the synthesized dye, which are crucial for achieving the high purity required for research and development purposes. The provided diagrams and tables serve to streamline the understanding and implementation of these procedures. For researchers and professionals in drug development, the synthesis and purification of such molecules are foundational steps, and the information contained herein provides a solid basis for the laboratory-scale production of this compound. Further optimization of purification parameters may be necessary depending on the specific purity requirements of the intended application.
References
A Technical Guide to the Solubility of Disperse Red 177
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 177, a heterocyclic monoazo dye.[1] While primarily utilized in the textile industry for dyeing polyester fibers, its physicochemical properties, particularly its solubility, are of interest to researchers in various fields, including materials science and formulation development.[1][2] This document outlines the known solubility profile of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this procedure.
Core Concepts in Disperse Dye Solubility
Disperse dyes, by design, have very low solubility in water.[3] Their application in dyeing synthetic, hydrophobic fibers like polyester relies on their ability to exist as a fine dispersion in an aqueous bath and subsequently partition into the fiber, forming a solid-solid solution.[3] Consequently, their solubility is more significant in organic solvents and specialized media. The solubility of disperse dyes is influenced by factors such as the chemical structure of the dye, the polarity of the solvent, and the temperature of the system.[4]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Chemical Name | 2-((2-cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate | [5] |
| C.I. Name | This compound | [6] |
| CAS Number | 58051-98-2 | [6] |
| Molecular Formula | C₂₀H₁₈N₆O₄S | [7] |
| Molecular Weight | 438.46 g/mol | [7] |
| Appearance | Red powder/grain | [2][8] |
| Melting Point | 167 °C | [9] |
| Boiling Point | 665.8 °C at 760 mmHg | [7] |
| Density | 1.39 g/cm³ | [1] |
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in publicly available literature. However, based on technical data sheets, related research, and the behavior of structurally similar dyes, a qualitative and inferred solubility profile can be established.
| Solvent | Solubility | Remarks | Reference |
| Water | Insoluble | Consistently reported across multiple sources. | [9][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for preparing nanoparticles of Pigment Red 177. | |
| Acetone | Likely Soluble | A related dye, Disperse Red 17, is soluble in acetone. | [11] |
| Ethanol | Likely Soluble | A related dye, Disperse Red 17, is soluble in ethanol. | [11] |
| Ethyl Acetate | Likely Soluble | Often used as a solvent for polar organic compounds. | [12] |
| Toluene | Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to be a good solvent for this moderately polar dye. | |
| Supercritical CO₂ | Soluble (variable) | Solubility is dependent on temperature and pressure; a key medium for waterless dyeing. | [13][14] |
| Decamethylcyclopentasiloxane (D5) | Soluble | Used in silicone-based waterless dyeing systems. |
Note: The solubilities listed as "Likely Soluble" are inferred from the behavior of similar disperse dyes or general solvent properties and should be experimentally verified for any specific application.
Experimental Protocol: Spectrophotometric Determination of Solubility
The following protocol details a robust method for determining the solubility of this compound in a given organic solvent using UV-Vis spectrophotometry. This method is based on creating a calibration curve from solutions of known concentrations and then measuring the concentration of a saturated solution.
Materials and Equipment
-
This compound (analytical standard)
-
Solvent of interest (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (various sizes, Class A)
-
Pipettes (various sizes, Class A)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Scintillation vials or sealed flasks
-
Shaker or magnetic stirrer
-
Constant temperature bath
Procedure
Part 1: Preparation of Standard Solutions and Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen organic solvent in a 100 mL volumetric flask. This will be your stock solution (e.g., 100 mg/L).
-
Perform Serial Dilutions: Create a series of standard solutions with decreasing concentrations by performing serial dilutions of the stock solution. For example, prepare standards of 50, 25, 12.5, 6.25, and 3.125 mg/L in separate volumetric flasks.
-
Determine Maximum Absorbance Wavelength (λmax): Using the spectrophotometer, scan one of the mid-range standard solutions across the visible spectrum (e.g., 350-700 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).
-
Measure Absorbance of Standards: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent blank (to zero the instrument) and then each of the standard solutions.
-
Construct the Calibration Curve: Plot the measured absorbance values (y-axis) against the known concentrations of the standard solutions (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Part 2: Preparation and Measurement of the Saturated Solution
-
Create a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a scintillation vial). The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Equilibrate the Solution: Place the sealed container in a constant temperature bath on a shaker or with a magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
Sample the Supernatant: After the equilibration period, cease agitation and allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the Sample: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high absorbance readings.
-
Dilute and Measure Absorbance: If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, perform a precise dilution with the same solvent. Measure the absorbance of the filtered (and potentially diluted) saturated solution at the λmax.
Part 3: Calculation of Solubility
-
Calculate Concentration: Using the equation from the calibration curve (y = mx + c), calculate the concentration of the measured saturated solution sample.
-
Account for Dilution: If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Logical and Experimental Workflows
The determination of solubility follows a structured workflow, from initial preparation to final calculation. Similarly, the synthesis of azo dyes like this compound involves a logical sequence of chemical reactions.
References
- 1. chembk.com [chembk.com]
- 2. China Biggest this compound Polyester Dye Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 58051-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. C.I. This compound press cake [chembk.com]
- 10. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 11. worlddyevariety.com [worlddyevariety.com]
- 12. WO2006069929A2 - Dyes that are soluble in organic solvents - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Spectroscopic Properties of Disperse Red 177: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics.[1][2] Its chemical structure, characterized by a 6-nitrobenzothiazole diazo component coupled with an N,N-disubstituted aniline, gives rise to its distinct red hue and its solvatochromic behavior.[2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While specific experimental data for this particular dye is not extensively available in published literature, this document outlines the expected spectroscopic characteristics based on structurally similar benzothiazole azo dyes. It details the methodologies for determining key photophysical parameters and presents a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of azo dyes and their applications.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 2-((2-cyanoethyl)(4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)phenyl)amino)ethyl acetate.[3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CI Name | C.I. This compound | [2] |
| CI Number | 11122 | [2] |
| CAS Number | 58051-98-2, 68133-69-7 | [2][4] |
| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |
| Molecular Weight | 438.46 g/mol | [2] |
| Appearance | Red powder | [2] |
| Solubility | Insoluble in water | [2] |
Spectroscopic Properties
The color of this compound arises from the π-π* electronic transitions within its extended conjugated system, which includes the benzothiazole ring, the azo bridge, and the substituted aniline moiety. The spectroscopic properties of azo dyes like this compound are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.[5][6] This section discusses the key spectroscopic parameters of interest.
Absorption Spectroscopy
The UV-Visible absorption spectrum of this compound is expected to exhibit a strong absorption band in the visible region, corresponding to the aforementioned π-π* transition. The position of the maximum absorption wavelength (λmax) is influenced by the polarity of the solvent. Generally, for benzothiazole azo dyes, a bathochromic (red) shift is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state.[7]
Table 2.1: Representative UV-Visible Absorption Data for a Structurally Similar Benzothiazole Azo Dye in Various Solvents
Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes to demonstrate expected solvatochromic trends. Experimental values for this compound may vary.
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| n-Hexane | 1.88 | ~490 | ~25,000 |
| Dichloromethane | 8.93 | ~510 | ~28,000 |
| Acetone | 20.7 | ~515 | ~30,000 |
| Ethanol | 24.6 | ~520 | ~32,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~530 | ~35,000 |
Fluorescence Spectroscopy
Many benzothiazole-based azo dyes exhibit fluorescence, although the quantum yield can vary significantly depending on the molecular structure and the environment. The emission spectrum is typically a mirror image of the absorption band, and the Stokes shift (the difference between the absorption and emission maxima) is also influenced by solvent polarity.[7] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.
Table 2.2: Representative Fluorescence Data for a Structurally Similar Benzothiazole Azo Dye
Disclaimer: The following data is for a representative benzothiazole azo dye and is provided for illustrative purposes. Experimental values for this compound may vary.
| Solvent | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| Dichloromethane | ~550 | ~40 | ~0.10 |
| Ethanol | ~570 | ~50 | ~0.05 |
| Dimethyl Sulfoxide (DMSO) | ~585 | ~55 | ~0.02 |
Experimental Protocols
This section outlines the general experimental methodologies for determining the spectroscopic properties of this compound.
Materials and Instruments
-
This compound: High purity grade.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, dichloromethane, acetone, ethanol, DMSO).
-
UV-Visible Spectrophotometer: A dual-beam spectrophotometer capable of scanning the range of at least 200-800 nm.
-
Fluorometer: A spectrofluorometer equipped with a suitable excitation source and detector.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorption and fluorescence measurements.
-
Volumetric Glassware and Analytical Balance: For accurate preparation of solutions.
Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by accurately weighing the dye and dissolving it in a suitable solvent in which it is readily soluble (e.g., DMSO or DMF).
-
From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁶ M) in the different spectroscopic grade solvents to be tested.
Measurement of Absorption Spectra and Molar Absorptivity
-
Record the UV-Visible absorption spectrum of each working solution in a 1 cm quartz cuvette against a solvent blank.
-
Identify the wavelength of maximum absorption (λmax).
-
To determine the molar absorptivity (ε), measure the absorbance of a series of solutions of known concentrations at the λmax.
-
Plot a graph of absorbance versus concentration. The molar absorptivity can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Measurement of Fluorescence Spectra and Quantum Yield
-
Record the fluorescence emission spectrum of each working solution in a 1 cm quartz cuvette. The excitation wavelength should be set at the λmax determined from the absorption spectrum.
-
The fluorescence quantum yield (Φf) can be determined using the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8] A common standard for the red region is Rhodamine 6G in ethanol (Φf = 0.95).
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye like this compound.
Caption: A generalized workflow for the spectroscopic analysis of disperse dyes.
Conclusion
References
- 1. jchps.com [jchps.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. 58051-98-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
The Genotoxic and Cytotoxic Profile of Disperse Red 177: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing specific data on the genotoxic and cytotoxic effects of Disperse Red 177 is exceptionally limited. This guide provides a comprehensive summary of the available information for this compound and leverages data from the closely related and more extensively studied azo dye, Disperse Red 1, as a surrogate to illustrate potential toxicological endpoints and methodologies. It is crucial to note that while structurally related, the toxicological profiles of these two compounds may differ.
Introduction to this compound
This compound (CAS No. 68133-69-7) is a synthetic monoazo dye belonging to the benzothiazole class.[1][2] It is characterized by its dark red powder form and insolubility in water.[3] Its primary applications are in the dyeing of polyester fibers and textiles, where it is valued for its high dyeing strength and performance.[2] The molecular formula for this compound is C₂₀H₁₈N₆O₄S.[2]
While its industrial use is established, its toxicological profile, particularly concerning genotoxicity and cytotoxicity, remains largely uncharacterized in publicly accessible scientific literature. This guide aims to collate the sparse existing data and provide a framework for its potential assessment based on studies of similar azo dyes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 68133-69-7 | [2] |
| Molecular Formula | C₂₀H₁₈N₆O₄S | [2] |
| Molecular Weight | 438.46 g/mol | [2] |
| Appearance | Dark red powder | [3] |
| Solubility | Insoluble in water | [3] |
| Boiling Point | 665.8 °C | [2] |
| Flash Point | 356.4 °C | [2] |
Ecotoxicological and Biodegradation Data
Information on the direct genotoxic and cytotoxic effects of this compound in mammalian systems is scarce. However, some data exists regarding its environmental fate. A study by Yen et al. (1989), referenced by Environment Canada, investigated the anaerobic degradation of an azo benzothiazole dye with the same CAS number as this compound. The study found that the dye undergoes rapid degradation under anaerobic or reducing conditions, with reduction half-life values of 1.9–2.0 days in compacted sediments at room temperature.[1] This degradation is expected to yield substituted aromatic amine constituents.[1] While indicative of its environmental persistence, this does not directly inform on its genotoxic or cytotoxic potential in humans.
Genotoxic and Cytotoxic Effects of Disperse Red 1 (Surrogate Data)
Due to the lack of specific data for this compound, this section details the genotoxic and cytotoxic effects of the structurally related monoazo dye, Disperse Red 1. These findings may provide insights into the potential hazards of this compound.
In Vitro Studies
Micronucleus Assay in Human Lymphocytes and HepG2 Cells
Studies have shown that Disperse Red 1 can induce an increase in micronuclei frequencies in both human lymphocytes and the human hepatoma cell line, HepG2, indicating its potential to cause chromosomal damage.[4] A dose-dependent increase in micronuclei formation was observed up to a certain concentration, after which the number of micronuclei decreased at higher doses.[4] No acute toxicity, as measured by the proliferation index, was detected at the tested concentrations in the lymphocyte assay.[4]
Table 2: In Vitro Genotoxicity of Disperse Red 1 in Human Cells
| Cell Type | Assay | Concentration Range | Observation | Reference |
| Human Lymphocytes | Micronucleus | 0.2 - >1.0 µg/mL | Dose-dependent increase in micronuclei up to 1.0 µg/mL | [4] |
| HepG2 Cells | Micronucleus | >0.2 µg/mL | Dose-dependent increase in micronuclei starting at 2.0 µg/mL | [4] |
Ames Test (Salmonella typhimurium)
Disperse Red 1 has tested positive in the Salmonella mutagenicity assay, suggesting it can induce gene mutations.[5] The results indicate that it primarily causes frame-shift mutations and that metabolic activation by nitroreductase and O-acetyltransferase enzymes plays a significant role in its mutagenic effect.[5]
Cytotoxicity in HepG2 Cells
While some studies focusing on genotoxicity at lower concentrations did not observe significant cytotoxicity[5], other research has indicated that disperse azo dyes can induce cytotoxic effects. The specific cytotoxic concentrations and mechanisms for Disperse Red 1 require further elucidation.
In Vivo Studies
Mouse Germ Cell Toxicity
Oral administration of Disperse Red 1 to male mice has been shown to induce both cytotoxic and genotoxic effects in germ cells.[6] The study observed testicular toxicity, an increased frequency of sperm with abnormal morphology, and decreased fertility.[6] Furthermore, DNA damage in testis cells was detected at doses of 100 and 500 mg/kg.[6]
Table 3: In Vivo Genotoxicity and Cytotoxicity of Disperse Red 1 in Mice
| Animal Model | Dosing | Organ/Cell Type | Assay | Observation | Reference |
| Male Mice | Single oral gavage (20, 100, 500 mg/kg) | Germ cells | Sperm morphology, fertility assessment | Increased abnormal sperm, decreased fertility | [6] |
| Male Mice | Single oral gavage (100, 500 mg/kg) | Testis cells | Not specified (DNA damage) | Increased DNA damage | [6] |
Experimental Protocols (Based on Surrogate Data for Disperse Red 1)
In Vitro Micronucleus Assay in Human Lymphocytes
-
Cell Culture: Human lymphocytes are isolated from peripheral blood and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.
-
Exposure: Cells are exposed to various concentrations of the test compound (e.g., 0.2, 0.5, 1.0, 2.0 µg/mL of Disperse Red 1) for a specified duration. A negative control (culture medium) and a positive control (e.g., mitomycin C) are included.
-
Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific dye (e.g., Giemsa).
-
Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000) for each concentration.
-
Proliferation Index: The nuclear division index is calculated to assess cytotoxicity.
In Vivo Germ Cell Toxicity Assessment in Mice
-
Animals: Sexually mature male mice are used.
-
Dosing: The test compound (e.g., Disperse Red 1) is administered via oral gavage at various single doses (e.g., 20, 100, and 500 mg/kg body weight). Control groups receive the vehicle only.
-
Sample Collection: Animals are euthanized at different time points after treatment (e.g., 8.3, 16.6, and 24.9 days) to assess effects on different stages of spermatogenesis.
-
Sperm Analysis: Sperm is collected from the epididymis and evaluated for morphology and count.
-
Fertility Assessment: Treated males are mated with untreated females to assess fertility rates.
-
Histopathology: Testes are collected, fixed, and processed for histological examination to evaluate for any pathological changes.
-
DNA Damage Assessment: Testicular cells can be isolated and subjected to assays like the Comet assay to quantify DNA damage.
Visualizations: Workflows and Conceptual Pathways
The following diagrams illustrate common experimental workflows for assessing genotoxicity and a conceptual model for azo dye-induced toxicity.
References
- 1. Screening Assessment for the Challenge - Canada.ca [canada.ca]
- 2. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
- 3. 68133-69-7 | CAS DataBase [m.chemicalbook.com]
- 4. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate of Disperse Red 177 and its Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 177, a monoazo disperse dye, is utilized in the textile industry for dyeing polyester fabrics. The environmental persistence and potential toxicity of this dye and its transformation products are of increasing concern. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, with a focus on its hydrolysis, and inferred biodegradation and photodegradation pathways. Detailed experimental protocols for studying dye degradation are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved. A significant knowledge gap remains concerning the specific biodegradation and photodegradation byproducts of this compound, highlighting the need for further research in this area.
Introduction
Disperse dyes, including this compound, are characterized by their low water solubility and their application in dyeing hydrophobic fibers.[1] Their release into the environment through textile effluents poses a potential risk to aquatic ecosystems.[2][3] Understanding the environmental fate of these dyes—how they transform and persist—is crucial for assessing their ecological impact and developing effective remediation strategies. This guide focuses on the primary degradation pathways of this compound: hydrolysis, biodegradation, and photodegradation.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2-cyanoethyl)-N-(2-acetoxyethyl)-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline | [4] |
| CAS Number | 68133-69-7 | [4] |
| Molecular Formula | C₂₀H₁₈N₆O₄S | [4] |
| Molecular Weight | 438.46 g/mol | [4] |
| Appearance | Red powder | [1] |
| Solubility | Insoluble in water | [1] |
Environmental Fate Pathways
The environmental fate of this compound is governed by a combination of biotic and abiotic processes. While specific data for this dye is limited, its chemical structure as a monoazo dye allows for predictions based on the known behavior of similar compounds.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for this compound, particularly under alkaline conditions prevalent in some industrial wastewaters. A study on the hydrolysis of C.I. This compound has proposed a specific degradation route.[5]
Under alkaline conditions, the ester group in the N-(2-acetoxyethyl) side chain is susceptible to hydrolysis, leading to the formation of a primary alcohol. Concurrently or subsequently, the cyano group in the N-(2-cyanoethyl) side chain can also undergo hydrolysis. The azo bond (-N=N-) itself is relatively stable to hydrolysis under typical environmental pH ranges but can be cleaved under more extreme conditions or through other degradation mechanisms.
A proposed hydrolysis pathway for this compound involves the initial hydrolysis of the ester linkage, followed by further degradation.[5] The identified hydrolysis byproducts are Compound II and Compound III, with their mass spectra confirming their structures.[5]
Biodegradation
While no specific studies on the biodegradation of this compound were found, the general mechanism for azo dye biodegradation by microorganisms is well-established.[6] It typically involves a two-step process:
-
Reductive Cleavage of the Azo Bond: Under anaerobic or anoxic conditions, microbial azoreductases cleave the azo bond (-N=N-), resulting in the formation of aromatic amines.[7] This step leads to the decolorization of the dye.
-
Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are often more toxic than the parent dye. Their complete mineralization to CO₂, H₂O, and inorganic ions typically requires aerobic conditions, where microbial oxygenases play a key role.[7]
Based on the structure of this compound, the expected aromatic amines from the reductive cleavage of the azo bond would be 6-nitrobenzo[d]thiazol-2-amine and N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzene-1,4-diamine.
Photodegradation
Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for dyes. This can occur through direct photolysis or indirect photosensitization. For azo dyes, photodegradation can lead to the cleavage of the azo bond and the degradation of the aromatic structures. The efficiency of photodegradation is influenced by factors such as pH, the presence of photosensitizers, and the intensity of light.[8]
Specific photodegradation byproducts of this compound have not been identified in the reviewed literature. However, studies on other disperse dyes suggest that the process can lead to the formation of smaller, and sometimes more toxic, intermediate compounds before complete mineralization.[9]
Quantitative Data
Quantitative data on the environmental fate of this compound is scarce. The following table summarizes the available information on its hydrolysis byproducts.
Table 1: Identified Hydrolysis Byproducts of this compound
| Parent Compound | Byproduct | Molecular Ion (m/z) | Analytical Method | Reference |
| This compound (I) | Compound II | 397.1 [M+H]⁺ | HPLC-MS | [5] |
| This compound (I) | Compound III | 214.0 [M+H]⁺ | HPLC-MS | [5] |
Experimental Protocols
Hydrolysis Study
Objective: To determine the rate and byproducts of this compound hydrolysis under specific pH and temperature conditions.
Methodology: [5]
-
Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and dilute it to the desired concentration in a buffered aqueous solution of a specific pH.
-
Incubation: Incubate the solution at a constant temperature in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
HPLC Conditions: Use a C18 column with a gradient elution program using a mixture of acetonitrile and water (with a modifier like formic acid) as the mobile phase.
-
DAD Detection: Monitor the absorbance at the wavelength of maximum absorbance (λmax) of this compound and scan for the appearance of new peaks corresponding to byproducts.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to identify the molecular ions of the parent dye and its hydrolysis products.
-
Biodegradation Study (General Protocol for Azo Dyes)
Objective: To assess the biodegradability of this compound by a specific microbial culture or consortium and to identify the degradation byproducts.
Methodology:
-
Microbial Culture: Use a pure microbial strain or a mixed consortium known for its azo dye-degrading capabilities.
-
Medium Preparation: Prepare a suitable mineral salt medium with this compound as the sole carbon source or with an additional co-substrate to facilitate microbial growth.
-
Incubation:
-
Anaerobic/Anoxic Phase: Incubate the culture under anaerobic or microaerophilic conditions to promote the reductive cleavage of the azo bond. Monitor decolorization spectrophotometrically.
-
Aerobic Phase: After decolorization, aerate the culture to facilitate the degradation of the aromatic amines.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals from both phases.
-
Centrifuge to remove biomass.
-
Analyze the supernatant using UV-Vis spectrophotometry, HPLC-DAD-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent dye and its metabolites.
-
Photodegradation Study (General Protocol for Azo Dyes)
Objective: To evaluate the photodegradation of this compound under simulated or natural sunlight and identify the transformation products.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration.
-
Irradiation: Expose the solution to a light source (e.g., a xenon lamp simulating solar radiation or natural sunlight). Maintain a control sample in the dark.
-
Monitoring: At specific time points, measure the absorbance of the solution at the λmax of the dye to monitor its degradation.
-
Byproduct Analysis: Analyze the irradiated samples using HPLC-DAD-MS or GC-MS to identify the photodegradation byproducts.
Ecotoxicity
The ecotoxicity of this compound and its degradation byproducts is a critical aspect of its environmental risk assessment. While specific toxicity data for this compound is limited, studies on other disperse azo dyes, such as Disperse Red 1, have shown that both the parent dye and its degradation intermediates can exhibit toxicity to aquatic organisms.[10] The aromatic amines formed during the reductive cleavage of the azo bond are of particular concern due to their potential carcinogenicity and mutagenicity.[11]
Conclusion and Future Perspectives
The environmental fate of this compound is a complex process involving hydrolysis, and likely biodegradation and photodegradation. The hydrolysis pathway under alkaline conditions has been partially elucidated, leading to the formation of at least two byproducts. However, a significant knowledge gap exists regarding the specific biodegradation and photodegradation pathways and the identity of the resulting transformation products.
Future research should focus on:
-
Biodegradation Studies: Isolating and characterizing microorganisms capable of degrading this compound and identifying the complete metabolic pathway.
-
Photodegradation Studies: Investigating the photodegradation kinetics and identifying the byproducts formed under environmentally relevant conditions.
-
Toxicity Assessment: Evaluating the ecotoxicity of the parent dye and its identified degradation byproducts to a range of aquatic organisms.
-
Quantitative Analysis: Determining the degradation rates and half-lives of this compound in different environmental compartments (water, soil, sediment).
A comprehensive understanding of the environmental fate of this compound is essential for developing effective strategies to mitigate its potential environmental impact and for the design of more environmentally benign dye molecules.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 3. scialert.net [scialert.net]
- 4. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
Methodological & Application
Application Notes and Protocols for the Quantification of Disperse Red 177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 177 (C.I. 11122; CAS 58051-98-2) is a monoazo disperse dye belonging to the benzothiazole class, primarily utilized in the dyeing and printing of polyester fibers and their blends.[1] Due to its low water solubility, analytical methods for its quantification require specific sample preparation and sensitive detection techniques.[1] Concerns over the potential allergenic and carcinogenic properties of some disperse dyes necessitate reliable analytical methods for their monitoring in various matrices, including textiles and environmental samples.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry.
Analytical Methods Overview
The two primary methods for the quantification of this compound are HPLC-MS/MS and UV-Vis Spectrophotometry. HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like textiles and environmental water samples.[2] UV-Vis Spectrophotometry is a more accessible technique suitable for the quantification of the dye in solutions and extracts where the concentration is higher and the matrix is less complex.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is the preferred method for the accurate and sensitive quantification of this compound. The methodology involves extraction of the dye from the sample matrix, chromatographic separation on a C18 reversed-phase column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: HPLC-MS/MS
1. Reagents and Materials
-
This compound analytical standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Formic acid (MS grade)
-
Syringe filters (0.22 µm PTFE)
2. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or an appropriate mobile phase composition.
3. Sample Preparation
-
Textile Samples:
-
Water Samples (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol or mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
4. HPLC-MS/MS Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | A UHPLC or HPLC system capable of binary gradient elution. |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[2] |
| Mobile Phase A | Water with 0.1% Formic Acid.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient Program | Optimize for separation from matrix components. A suggested starting point is a linear gradient from 5% to 95% B. |
| Flow Rate | 0.3 mL/min.[2] |
| Column Temperature | 40°C. |
| Injection Volume | 5-10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Precursor Ion (Q1) | [M+H]⁺ = 439.4 m/z (based on molecular weight of 438.46 g/mol ).[1] |
| MRM Transitions | To be determined by infusing a standard solution of this compound and optimizing collision energy for product ions. |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary: HPLC-MS/MS
| Parameter | Expected Performance Range (based on similar disperse dyes)[2] |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL |
| Recovery | 80 - 115% |
| Precision (%RSD) | < 15% |
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry can be used for the quantification of this compound in solutions with minimal matrix interference. The method is based on measuring the absorbance of the dye at its wavelength of maximum absorbance (λmax). N,N-Dimethylformamide (DMF) is a suitable solvent for this analysis.
Experimental Protocol: UV-Vis Spectrophotometry
1. Reagents and Materials
-
This compound analytical standard
-
N,N-Dimethylformamide (DMF), spectroscopic grade
-
Quartz cuvettes (1 cm path length)
2. Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in DMF.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with DMF to cover the desired concentration range.
3. Sample Preparation
-
Ensure the sample is a clear solution in DMF. If a solid sample is being analyzed, perform an extraction with DMF, followed by filtration to remove any particulate matter.
4. Wavelength of Maximum Absorbance (λmax) Determination
-
Prepare a mid-range concentration standard solution of this compound in DMF.
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 350-700 nm to determine the λmax.
5. Measurement and Quantification
-
Set the spectrophotometer to the determined λmax.
-
Use DMF as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Generate a calibration curve by plotting the absorbance against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary: UV-Vis Spectrophotometry
| Parameter | Expected Value (to be determined experimentally) |
| Wavelength of Maximum Absorbance (λmax) | To be determined in the selected solvent. |
| Molar Absorptivity (ε) | To be determined. |
| Linearity Range | To be established. |
| Limit of Detection (LOD) | To be determined. |
| Limit of Quantification (LOQ) | To be determined. |
Diagrams
References
Application Note: Analysis of Disperse Red 177 Degradation Products by HPLC-MS/MS
Abstract
This application note details a sensitive and selective method for the identification and semi-quantitative analysis of degradation products of the azo dye Disperse Red 177 using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol is designed for researchers in environmental science, textile chemistry, and drug development who are investigating the stability and breakdown of azo dyes. The methodology includes sample preparation, chromatographic separation, and mass spectrometric detection. While specific quantitative data for this compound degradation is not widely available in published literature, this note provides a framework for conducting such studies and presents a hypothetical degradation pathway based on the known chemistry of similar azo dyes.
Introduction
This compound is a single azo class dye used for dyeing polyester and its blended fabrics.[1] Like many azo dyes, it has the potential to degrade under various environmental conditions (e.g., light, microbial action) into smaller, potentially harmful aromatic amines. Therefore, it is crucial to have reliable analytical methods to detect and identify these degradation products to assess the environmental and toxicological impact of this dye. HPLC-MS/MS offers the high sensitivity and specificity required for the analysis of complex mixtures containing trace levels of degradation products.
Experimental Protocol
Forced Degradation of this compound
Forced degradation studies are essential to produce degradation products for analytical method development and to understand the dye's stability profile.
a. Photodegradation:
-
Prepare a 10 µg/mL solution of this compound in acetonitrile/water (50:50, v/v).
-
Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Protect a control sample from light.
b. Acid/Base Hydrolysis:
-
To 1 mL of a 1 mg/mL stock solution of this compound in methanol, add 9 mL of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for basic hydrolysis).
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively.
c. Oxidative Degradation:
-
To 1 mL of a 1 mg/mL stock solution of this compound in methanol, add 9 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours.
Sample Preparation
-
Following forced degradation, dilute the samples with the initial mobile phase to an appropriate concentration (e.g., 1 µg/mL).
-
Filter the samples through a 0.22 µm PTFE syringe filter prior to HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
a. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 15.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
b. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected degradation products and full scan mode for identification of unknown products.
Data Presentation
The following table provides a hypothetical list of potential degradation products of this compound, based on the cleavage of the azo bond and further modifications. The exact m/z values and retention times would need to be determined experimentally.
| Compound Name | Molecular Formula | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| This compound | C20H18N6O4S | 439.1 | TBD |
| 6-nitrobenzo[d]thiazol-2-amine | C7H5N3O2S | 196.0 | TBD |
| N-(2-aminoethyl)-N-(2-cyanoethyl)aniline | C11H15N3 | 190.1 | TBD |
| 4-aminophenol derivative | C13H17N3O2 | 248.1 | TBD |
TBD: To Be Determined experimentally through product ion scans.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Hypothesized degradation pathway of this compound.
Discussion
The presented HPLC-MS/MS method provides a robust platform for the separation and identification of potential degradation products of this compound. The use of a C18 column with a water/acetonitrile gradient is effective for separating compounds with a range of polarities. ESI in positive mode is generally suitable for the ionization of aromatic amines that are expected as degradation products.
The primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of two aromatic amines. For this compound, this would hypothetically yield 6-nitrobenzo[d]thiazol-2-amine and N-(2-aminoethyl)-N-(2-cyanoethyl)aniline. These primary degradation products may undergo further biotransformation or chemical reactions in the environment.
Conclusion
This application note provides a comprehensive protocol for the HPLC-MS/MS analysis of this compound degradation products. The methodology is suitable for forced degradation studies and can be adapted for the analysis of environmental samples. The provided workflow and hypothetical degradation pathway serve as a valuable resource for researchers investigating the fate of this and other similar azo dyes. Further studies are needed to confirm the identity of the degradation products and to obtain quantitative data on their formation under various conditions.
References
Application Note: Quantitative Determination of Disperse Red 177 Concentration using UV-Vis Spectrophotometry
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of Disperse Red 177, a synthetic azo dye, using UV-Visible (UV-Vis) spectrophotometry. This method is applicable for the determination of the dye's concentration in various organic solvents and is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The protocol details the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation, standard curve generation, and concentration measurement.
Introduction
This compound (C.I. 11122) is a single azo dye characterized by its red powder form and insolubility in water.[1][2][3] It is primarily used in the dyeing of polyester and its blended fabrics.[2] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes, environmental monitoring, and various research applications. UV-Vis spectrophotometry offers a rapid, cost-effective, and accessible method for determining the concentration of chromophoric compounds like this compound in solution. This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
Principle of the Method
The concentration of this compound in a suitable organic solvent is determined by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Instrumentation and Reagents
-
Instrumentation:
-
UV-Vis Spectrophotometer (double or single beam)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Cuvettes (quartz or glass, 1 cm path length)
-
-
Reagents:
-
This compound (analytical standard)
-
Solvent: High-purity Dimethylformamide (DMF) is recommended due to its ability to dissolve a wide range of organic compounds. Other potential solvents include acetone, acetonitrile, and ethanol. The choice of solvent should be validated for solubility and transparency in the desired wavelength range.
-
Reagent-grade water (for cleaning)
-
Data Presentation
| Parameter | Value | Solvent | Reference |
| Chemical Formula | C₂₀H₁₈N₆O₄S | - | [4] |
| Molecular Weight | 438.46 g/mol | - | [3][4] |
| λmax (Wavelength of Maximum Absorption) | Not specified in literature. Must be determined experimentally. | DMF | N/A |
| Molar Absorptivity (ε) | Not specified in literature. Must be determined experimentally. | DMF | N/A |
Experimental Protocols
Part 1: Determination of Maximum Absorption Wavelength (λmax)
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of DMF to prepare a stock solution of a suitable concentration (e.g., 100 µg/mL).
-
Prepare a Working Solution: Dilute the stock solution with DMF to obtain a working solution with an expected absorbance in the range of 0.5 - 1.0 AU.
-
Scan the Spectrum:
-
Fill a cuvette with DMF to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-700 nm).
-
Rinse the cuvette with the working solution and then fill it with the working solution.
-
Place the sample cuvette in the spectrophotometer and scan the absorbance spectrum.
-
-
Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax for this compound in the chosen solvent. This λmax value will be used for all subsequent absorbance measurements.
Part 2: Preparation of Standard Solutions and Generation of a Calibration Curve
-
Prepare a Series of Standard Solutions: Using the stock solution prepared in Part 1, perform serial dilutions with DMF to prepare at least five standard solutions of different, known concentrations. The concentration range should bracket the expected concentration of the unknown samples.
-
Measure Absorbance of Standards:
-
Set the spectrophotometer to the predetermined λmax.
-
Use DMF as the blank to zero the instrument.
-
Measure the absorbance of each standard solution in triplicate.
-
-
Construct the Calibration Curve:
-
Plot a graph of the average absorbance of each standard solution versus its known concentration.
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a good linear fit.
-
Part 3: Measurement of Unknown Sample Concentration
-
Prepare the Unknown Sample: Dissolve the sample containing an unknown concentration of this compound in DMF. The solution may need to be diluted to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure Absorbance of the Unknown:
-
Using the same spectrophotometer settings and blank as for the standards, measure the absorbance of the unknown sample solution in triplicate.
-
-
Calculate the Concentration:
-
Calculate the average absorbance of the unknown sample.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.
Concentration (x) = (Average Absorbance - y-intercept) / slope
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note outlines a reliable and straightforward method for the quantitative determination of this compound concentration using UV-Vis spectrophotometry. Adherence to the described protocol, particularly the experimental determination of λmax and the generation of a precise calibration curve, will ensure accurate and reproducible results. This method is well-suited for routine analysis in quality control and research environments.
References
Application Notes and Protocols for FTIR Analysis of Disperse Red 177 Interaction with Polyester Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The interaction between the dye and the fiber is crucial for determining the final properties of the dyed textile, such as colorfastness and durability. Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for investigating these interactions at a molecular level. This application note provides a detailed protocol for the analysis of the interaction between Disperse Red 177 and polyester fibers using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
This compound, a single azo dye, is commonly used for dyeing and printing on polyester and its blended fabrics.[1] Understanding its interaction with the polyester matrix is essential for optimizing dyeing processes and ensuring product quality. FTIR spectroscopy allows for the identification of functional groups and changes in the chemical environment of both the dye and the polymer, providing insights into the nature of their interaction, which is presumed to be primarily based on physical forces such as Van der Waals forces and hydrogen bonding.
Principles of ATR-FTIR Spectroscopy for Fiber Analysis
ATR-FTIR spectroscopy is a surface-sensitive technique ideal for analyzing solid samples like textile fibers with minimal sample preparation.[2] In this method, an infrared beam is directed into a crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal. This evanescent wave is absorbed by the sample at specific frequencies corresponding to its molecular vibrations. The attenuated energy is then detected and converted into an infrared spectrum.
By comparing the FTIR spectra of undyed and dyed polyester fibers, it is possible to:
-
Identify the characteristic absorption peaks of both the polyester fiber and this compound.
-
Observe shifts in peak positions or changes in peak intensities, which can indicate interactions between the dye and the fiber.
-
Potentially quantify the amount of dye on the fiber surface, although this can be challenging with ATR-FTIR on inhomogeneous samples.[3]
Apparatus and Materials
-
Apparatus:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Microscope (optional, for visual inspection of fibers).
-
Laboratory press for applying consistent pressure on the ATR crystal.
-
Analytical balance.
-
Standard laboratory glassware.
-
-
Materials:
-
Undyed polyester fabric (scoured to remove any finishes).
-
This compound dye powder.
-
Dispersing agent.
-
Acetic acid (for pH adjustment of the dyebath).
-
Deionized water.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol).
-
Experimental Protocols
Dyeing of Polyester Fabric with this compound
-
Preparation of the Dyebath:
-
Accurately weigh a specific amount of this compound dye powder (e.g., 1% on weight of fabric).
-
Prepare a dispersion of the dye in a small amount of deionized water with a dispersing agent.
-
Add the dispersion to the main dyebath containing deionized water.
-
Adjust the pH of the dyebath to approximately 4.5-5.5 using acetic acid.
-
The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) should be maintained, for example, at 40:1.[4]
-
-
Dyeing Procedure:
-
Introduce the scoured and weighed polyester fabric into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to the dyeing temperature, typically 130°C for disperse dyes on polyester, at a rate of 2°C/minute.
-
Maintain the dyeing process at this temperature for a specified duration (e.g., 60 minutes).
-
After dyeing, cool the dyebath down to about 70°C.
-
Remove the dyed fabric and rinse it thoroughly with cold water.
-
-
Reduction Clearing (Post-treatment):
-
To remove unfixed dye from the fiber surface, a reduction clearing process is performed. This typically involves treating the dyed fabric in a solution of sodium hydrosulfite and sodium hydroxide at 60-70°C for 15-20 minutes.
-
Rinse the fabric again with hot and cold water and allow it to air dry.
-
ATR-FTIR Spectroscopic Analysis
-
Sample Preparation:
-
Cut a small, representative sample of both the undyed (control) and the dyed polyester fabric.
-
Ensure the samples are clean and dry before analysis.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectra.
-
-
Spectral Acquisition:
-
Place the fabric sample (undyed or dyed) directly onto the ATR crystal, ensuring the side to be analyzed is in contact with the crystal.
-
Apply consistent and firm pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2][5]
-
Collect the FTIR spectrum over a suitable wavenumber range, typically 4000-650 cm⁻¹.
-
For improved signal-to-noise ratio, co-add a number of scans (e.g., 32 or 64).[5][6]
-
A spectral resolution of 4 cm⁻¹ is generally sufficient for this type of analysis.[5][6]
-
Repeat the measurement at different locations on the fabric sample to ensure reproducibility and to account for any non-uniformity in dyeing.
-
Data Analysis and Presentation
Spectral Interpretation
-
Polyester (PET) Spectrum: The FTIR spectrum of polyester is well-characterized. Key absorption bands include:
-
This compound Spectrum: Being a single azo dye, this compound (C₂₀H₁₈N₆O₄S) has characteristic functional groups that will exhibit absorption in the IR region.[1][8] Expected peaks include:
-
N=N stretching (azo group), which is often weak in the IR spectrum.
-
C=O stretching from the acetoxyethyl group.
-
C≡N stretching (cyanoethyl group).
-
N-O stretching from the nitro group.
-
Aromatic C-H and C=C stretching.
-
S=O stretching from the thiazole ring.
-
-
Dyed Polyester Spectrum: The spectrum of the dyed fabric will be a composite of the polyester and this compound spectra. The analysis should focus on:
-
The appearance of new peaks corresponding to the dye in the spectrum of the dyed fabric.
-
Shifts in the positions of the characteristic peaks of polyester (e.g., the C=O stretch) or the dye, which may indicate hydrogen bonding or other intermolecular interactions.
-
Changes in the relative intensities of the peaks.
-
Quantitative Data Summary
While precise quantification with ATR-FTIR on solid samples can be complex, a semi-quantitative analysis can be performed by monitoring the intensity of a characteristic peak of the dye that does not overlap with the polyester peaks. The Beer-Lambert law (A = εbc), which states that absorbance is proportional to concentration, is the underlying principle for quantitative analysis.[9][10][11] For ATR, the path length is effectively the depth of penetration of the evanescent wave.
The following tables present illustrative quantitative data that could be obtained from an FTIR analysis of polyester fibers dyed with this compound at different concentrations.
Table 1: Characteristic FTIR Peak Intensities for Undyed and Dyed Polyester
| Sample | Polyester C=O Peak (cm⁻¹) | Polyester C=O Absorbance | This compound Characteristic Peak (e.g., C≡N, ~2250 cm⁻¹) | This compound Peak Absorbance |
| Undyed Polyester | ~1715 | 1.25 | - | 0.00 |
| Polyester + 0.5% DR177 | ~1714 | 1.23 | ~2250 | 0.05 |
| Polyester + 1.0% DR177 | ~1714 | 1.22 | ~2250 | 0.10 |
| Polyester + 2.0% DR177 | ~1713 | 1.20 | ~2250 | 0.18 |
Table 2: Semi-Quantitative Analysis of Dye Uptake
| Dye Concentration in Bath (%) | Absorbance of Dye Peak (~2250 cm⁻¹) | Relative Dye Uptake (Normalized to 1% Dyeing) |
| 0.5 | 0.05 | 0.50 |
| 1.0 | 0.10 | 1.00 |
| 2.0 | 0.18 | 1.80 |
Note: The data presented in these tables are for illustrative purposes only and represent expected trends.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for dyeing polyester and subsequent FTIR analysis.
Proposed Interaction Mechanism
Caption: Proposed interaction between this compound and polyester fiber.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Identification and classification of textile fibres using ATR-FT-IR spectroscopy with chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. piketech.com [piketech.com]
- 6. Forensic Analysis of Textile Synthetic Fibers Using a FT-IR Spectroscopy Approach [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. This compound | 68133-69-7 | FD173101 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. edinst.com [edinst.com]
Application Notes and Protocols for Dyeing Polyester Fabric with Disperse Red 177
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the dyeing of polyester fabric using Disperse Red 177, a benzothiazole heterocyclic disperse dye known for its high dyeing strength, bright color, and good fastness properties on polyester fibers.[1] The protocols outlined below are intended for laboratory-scale applications and are designed to ensure reproducibility and optimal results.
Overview of the Dyeing Mechanism
Disperse dyes are non-ionic, water-insoluble colorants that are applied to hydrophobic fibers like polyester from a fine aqueous dispersion. The dyeing process is a transfer of the dye from the aqueous phase to the solid fiber phase. This is achieved at high temperatures (typically 130°C) and under high pressure, which causes the polyester fibers to swell. This swelling opens up the amorphous regions of the fiber, allowing the small dye molecules to penetrate and become physically trapped within the polymer structure upon cooling. The process is typically carried out under acidic pH conditions (4.5-5.5) to ensure the stability of the disperse dye and prevent hydrolysis.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the dyeing of polyester with this compound and the expected fastness properties of the dyed fabric.
Table 1: Recommended Dyeing Protocol Parameters
| Parameter | Value | Notes |
| This compound | 0.5 - 2.0% (owf) | "owf" stands for "on the weight of the fabric". The exact percentage depends on the desired shade depth. |
| Dispersing Agent | 1.0 - 2.0 g/L | A high-temperature stable dispersing agent is required to prevent dye agglomeration.[5][6][7] |
| Acetic Acid (Glacial) | 0.5 - 1.0 g/L | Used to adjust the pH of the dyebath. |
| pH | 4.5 - 5.5 | Critical for dye stability and optimal dyeing performance.[2][4] |
| Liquor Ratio | 1:10 - 1:20 | The ratio of the weight of the goods to the volume of the dyebath. |
| Dyeing Temperature | 130°C | High temperature is necessary to swell the polyester fibers. |
| Dyeing Time | 30 - 60 minutes | Time at the maximum dyeing temperature. |
| Reduction Clearing | See Protocol | A post-treatment step to remove surface dye and improve fastness. |
Table 2: Fastness Properties of this compound on Polyester
| Fastness Property | ISO Test Method | Rating |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 |
| Washing Fastness (Color Change) | ISO 105-C03 | 4 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing (5 being the best), and 1 to 8 for light fastness (8 being the best).[8]
Experimental Protocols
The following are detailed protocols for the key experiments involved in dyeing polyester fabric with this compound.
Pre-treatment of Polyester Fabric
Objective: To remove any impurities, oils, and sizes from the fabric that may interfere with dyeing.
Materials:
-
Polyester fabric
-
Non-ionic detergent
-
Sodium carbonate
-
Deionized water
-
Laboratory-scale washing apparatus
Procedure:
-
Prepare a scouring bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate in deionized water.
-
Immerse the polyester fabric in the bath at a liquor ratio of 1:20.
-
Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the fabric at ambient temperature or in an oven at a low temperature.
High-Temperature Exhaust Dyeing Protocol
Objective: To dye the pre-treated polyester fabric with this compound.
Materials:
-
Pre-treated polyester fabric
-
This compound
-
High-temperature stable dispersing agent
-
Glacial acetic acid
-
Deionized water
-
High-temperature, high-pressure laboratory dyeing machine
Procedure:
-
Weigh the dry pre-treated polyester fabric.
-
Calculate the required amounts of this compound, dispersing agent, and acetic acid based on the weight of the fabric and the desired concentrations (see Table 1).
-
Prepare a dye dispersion by pasting the required amount of this compound with a small amount of the dispersing agent and cold water. Then, add hot water (40-50°C) to the paste with continuous stirring to form a fine dispersion.
-
Set the dyebath in the dyeing machine with the required volume of deionized water (to achieve the desired liquor ratio) and add the dispersing agent.
-
Add the prepared dye dispersion to the dyebath and stir.
-
Adjust the pH of the dyebath to 4.5-5.5 using glacial acetic acid.
-
Immerse the polyester fabric in the dyebath.
-
Raise the temperature of the dyebath to 60°C and hold for 10 minutes.
-
Increase the temperature to 130°C at a rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes to allow for dye penetration and fixation.
-
Cool the dyebath to 70°C.
-
Drain the dyebath and rinse the fabric with hot water.
Reduction Clearing (Post-treatment)
Objective: To remove unfixed disperse dye from the surface of the fibers, thereby improving the wet fastness and rubbing fastness of the dyeing.
Materials:
-
Dyed polyester fabric
-
Sodium hydroxide
-
Sodium hydrosulfite (hydrose)
-
Non-ionic detergent
-
Deionized water
-
Laboratory-scale washing apparatus
Procedure:
-
Prepare a reduction clearing bath with 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L non-ionic detergent in deionized water.
-
Immerse the rinsed, dyed fabric in the bath at a liquor ratio of 1:20.
-
Heat the bath to 70-80°C and maintain for 15-20 minutes.
-
Drain the bath and rinse the fabric thoroughly with hot water.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) for 5 minutes.
-
Rinse the fabric thoroughly with cold water.
-
Dry the fabric at ambient temperature or in an oven at a low temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dyeing protocol.
Caption: Workflow for dyeing polyester with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pH Control in Textile with Glacial Acetic Acid [chemtradeasia.co.id]
- 4. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. lignincorp.com [lignincorp.com]
- 7. textilelearner.net [textilelearner.net]
- 8. epsilonpigments.com [epsilonpigments.com]
Application Notes and Protocols for the Photocatalytic Degradation of Disperse Red 177 using Titanium Dioxide (TiO₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the photocatalytic degradation of the azo dye Disperse Red 177 using titanium dioxide (TiO₂) as a photocatalyst. The information compiled is based on established principles of photocatalysis and data from studies on similar azo dyes.
Introduction to Photocatalytic Degradation
Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, such as TiO₂, and a light source to generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can break down complex organic molecules, like this compound, into simpler, less harmful compounds, and ultimately mineralize them into carbon dioxide, water, and inorganic ions. The process is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor, leading to the formation of electron-hole pairs.
Quantitative Data Summary
The following tables summarize key experimental parameters and their effects on the degradation of disperse azo dyes, providing a baseline for optimizing the degradation of this compound.
Table 1: Optimal Conditions for Photocatalytic Degradation of Disperse Azo Dyes
| Parameter | Optimal Value/Range | Reference for Similar Dyes |
| Initial Dye Concentration | 3.0 x 10⁻⁵ M | [1] |
| Catalyst (TiO₂) Dosage | 1.0 - 3.0 g/L | [1] |
| pH | 8.0 | [1] |
| Light Source | UV-A Lamp (e.g., 365 nm) or Solar Simulation | [2][3] |
| Reaction Time | 60 - 180 minutes | [1] |
Table 2: Influence of Key Parameters on Degradation Efficiency
| Parameter | Effect on Degradation Rate | Explanation |
| Initial Dye Concentration | Decreases with increasing concentration | At higher concentrations, more dye molecules compete for the limited active sites on the catalyst surface and absorb a significant amount of light, hindering the photocatalytic process.[1] |
| Catalyst (TiO₂) Dosage | Increases up to an optimal point, then decreases | An increase in catalyst dosage provides more active sites for the reaction. However, beyond an optimal concentration, the solution becomes turbid, leading to light scattering and a reduction in the penetration of UV light.[1] |
| pH | Highly dependent on the dye and catalyst surface charge | The pH of the solution affects the surface charge of the TiO₂ particles and the ionization state of the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is a crucial step in the degradation process. For Disperse Red 167, a pH of 8 was found to be optimal.[1] |
| Light Intensity | Increases with increasing intensity (up to a certain point) | Higher light intensity generates more photons, leading to a higher rate of electron-hole pair formation and consequently more ROS. |
Experimental Protocols
This section provides detailed protocols for conducting the photocatalytic degradation of this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Titanium dioxide (TiO₂, e.g., Degussa P25 or other anatase form)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol or other suitable solvent for preparing stock solution
-
Quartz reactor vessel
-
UV lamp (e.g., medium-pressure mercury lamp) or solar simulator
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge
Preparation of Reagents
-
This compound Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh the required amount of this compound powder. Dissolve it in a small amount of a suitable organic solvent (e.g., methanol) before diluting with deionized water to the final volume in a volumetric flask. Note: Disperse dyes have low water solubility, so a co-solvent may be necessary.
-
Working Solutions: Prepare working solutions of the desired concentrations (e.g., 3.0 x 10⁻⁵ M) by diluting the stock solution with deionized water.
Photocatalytic Degradation Procedure
-
Reactor Setup: Place a specific volume (e.g., 100 mL) of the this compound working solution into the quartz reactor vessel.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 1.0 g/L) to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.
-
pH Adjustment: Measure and adjust the initial pH of the suspension to the desired value (e.g., pH 8) using dilute HCl or NaOH.
-
Photoreaction Initiation: Turn on the UV lamp or solar simulator to initiate the photocatalytic reaction. The lamp should be positioned to provide uniform irradiation to the solution.
-
Sampling: Withdraw aliquots (e.g., 3 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).
-
Sample Preparation for Analysis: Immediately after withdrawal, centrifuge the aliquots to separate the TiO₂ particles from the solution.
-
Analysis: Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the remaining this compound. The absorbance should be measured at the wavelength of maximum absorbance (λmax) for the dye.
Data Analysis
The degradation efficiency can be calculated using the following equation:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
Where:
-
C₀ is the initial concentration of the dye.
-
Cₜ is the concentration of the dye at time 't'.
The reaction kinetics can often be described by a pseudo-first-order model:
ln(C₀ / Cₜ) = k_app * t
Where:
-
k_app is the apparent pseudo-first-order rate constant.
A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, and the slope will be the rate constant.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Removal of Disperse Red 177 Using Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 177, a single azo dye, is utilized in the textile industry for dyeing polyester and its blended fabrics.[1] The discharge of effluents containing such dyes into aquatic ecosystems poses significant environmental challenges due to their recalcitrant nature and potential toxicity. Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the degradation of these complex organic pollutants. AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into simpler and less harmful substances like CO2 and H2O.[2]
This document provides an overview of the application of various AOPs for the removal of this compound and similar dyes. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key AOPs, and visualizations of experimental workflows and a proposed degradation pathway.
Data Presentation
The following tables summarize the quantitative data on the degradation of Disperse Red dyes and other relevant red dyes using different AOPs. This data is compiled from various studies and provides a comparative overview of the efficiency of each process under specific conditions.
Table 1: Photo-Fenton and Fenton Processes - Degradation of Red Dyes
| Dye | Process | Initial Conc. | Fe²⁺/Fe³⁺ Conc. | H₂O₂ Conc. | pH | Reaction Time | Degradation Efficiency (%) | COD Removal (%) | Reference |
| Disperse Red 1 | Photo-Fenton | 11 mg/L (TOC) | 0.2 mM Fe(NO₃)₃ | 5 mM | 6.8 | 90 min | 98% | 55% (Mineralization) | [3] |
| Reactive Red 2 | Photo-Fenton | 150 ppm | 1:80 (Fe²⁺:H₂O₂) | Molar Ratio | 3 | 10 min | 99.9% (Color) | 95% | [4] |
| Reactive Red 2 | Fenton | 150 ppm | Molar Ratios | Molar Ratios | 3 | 20 min | 69% (Color) | - | [4] |
| Cationic Dye (CV) | Heterogeneous Photo-Fenton | 10 mg/L | 1.0 g/L (Natural Iron Oxide) | 30 mg/L | 6.7 | 180 min | 94% | - | [5] |
| Bezathren Red FFB | Fenton | 10 mg/L | 3.29 x 10⁻⁴ mol/L | 0.7 x 10⁻³ mol/L | 3 | - | 81.20% | - | [6] |
| Bezathren Red FFB | Photo-Fenton | 10 mg/L | 3.29 x 10⁻⁴ mol/L | 0.7 x 10⁻³ mol/L | 3 | - | 87.09% | - | [6] |
| Bezathren Red FFB | Helio-Photo-Fenton | 10 mg/L | 3.29 x 10⁻⁴ mol/L | 0.7 x 10⁻³ mol/L | 3 | - | 97.84% | - | [6] |
Table 2: Ozonation and Catalytic Ozonation - Degradation of Red and Yellow Dyes
| Dye | Process | Initial Conc. | Ozone Dose/Flow Rate | Catalyst | pH | Reaction Time | Degradation Efficiency (%) | COD Removal (%) | Reference |
| Disperse Red 354 | Ozonation | - | 8.2 mg/L | - | - | - | >90% (Color) | 40-70% | [7] |
| Disperse Yellow 42 | Ozonation | - | 1.8 mg/min | - | 6.5 | 30 min | 30% | - | [8] |
| Disperse Yellow 42 | Catalytic Ozonation | - | 1.8 mg/min | 0.5 g Fe- and Mn-loaded sodium zeolite | 6.5 | 30 min | 73% | - | [8] |
| Allura Red AC | Ozonation | 50 mg/dm³ | 20 g/h generator | - | 5.5 | 30 min | 4.32% | - | [9] |
| Allura Red AC | O₃ + H₂O₂ | 50 mg/dm³ | 20 g/h generator | 15 µL H₂O₂ | 5.5 | 30 min | 70.4% | - | [9] |
| Allura Red AC | O₃-Fenton | 50 mg/dm³ | 20 g/h generator | 15 µL H₂O₂ + 1 mg Fe²⁺ | 5.5 | - | ~80% | - | [9] |
Table 3: Photocatalysis - Degradation of Red Dyes
| Dye | Process | Catalyst | Catalyst Dose | Light Source | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Reactive Red Dye | Photocatalysis | Not specified | 1 mg/L | UV | 5.85 | 90 min | Optimized conditions identified | [10] |
| Red Dye | Photocatalysis | ZnO nanoparticles | - | UV (90 min) | - | - | 68% | [11] |
| Red Dye | Photocatalysis | TiO₂/C₃N₄ | - | UV (90 min) | - | - | 57% | [11] |
| Red Dye | Photocatalysis | ZnO/C₃N₄ | - | UV (90 min) | - | - | 53% | [11] |
Experimental Protocols
The following are detailed protocols for the application of key AOPs for the degradation of this compound. These protocols are based on methodologies reported for similar disperse and reactive dyes and should be optimized for the specific experimental setup.
Protocol 1: Photo-Fenton Degradation of this compound
Objective: To degrade this compound in an aqueous solution using the photo-Fenton process.
Materials:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferric nitrate (Fe(NO₃)₃)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer for concentration measurement
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 50 mg/L) in deionized water.
-
pH Adjustment: Transfer a specific volume of the dye solution to the photoreactor. Adjust the pH of the solution to the desired value (typically around 3 for optimal Fenton reaction) using H₂SO₄ or NaOH.[6]
-
Addition of Iron Catalyst: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., a molar ratio of Fe²⁺:H₂O₂ of 1:80).[4] Stir the solution until the catalyst is completely dissolved.
-
Initiation of the Reaction: Add the predetermined volume of H₂O₂ to the solution to initiate the Fenton reaction.
-
Photoreaction: Immediately turn on the UV lamp to start the photo-Fenton process. Ensure the solution is continuously stirred throughout the experiment.
-
Sampling: Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes).
-
Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a suitable agent (e.g., a small amount of NaOH to raise the pH and precipitate the iron, or sodium sulfite to consume residual H₂O₂).
-
Analysis: Analyze the samples to determine the concentration of this compound using a spectrophotometer at its maximum absorbance wavelength. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
(Optional) Mineralization Analysis: To assess the extent of mineralization, measure the Total Organic Carbon (TOC) of the initial and final samples.
Protocol 2: Photocatalytic Degradation of this compound using ZnO
Objective: To degrade this compound using ZnO as a photocatalyst under UV irradiation.
Materials:
-
This compound
-
Zinc oxide (ZnO) nanoparticles
-
Deionized water
-
Photoreactor with a UV lamp
-
Magnetic stirrer
-
pH meter
-
Centrifuge or filtration system to separate the catalyst
Procedure:
-
Preparation of Dye-Catalyst Suspension: Prepare a suspension of ZnO nanoparticles in a known concentration of this compound solution (e.g., 1 mg/L of ZnO in 10 mg/L dye solution).[10]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye molecules and the catalyst surface.
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., 5.85).[10]
-
Photoreaction: Expose the suspension to UV irradiation while continuously stirring.
-
Sampling: Collect samples at specific time intervals.
-
Catalyst Separation: Separate the ZnO photocatalyst from the samples by centrifugation or filtration.
-
Analysis: Measure the absorbance of the supernatant to determine the concentration of the remaining this compound and calculate the degradation efficiency.
Protocol 3: Ozonation of this compound
Objective: To decolorize and degrade this compound using ozone.
Materials:
-
This compound solution
-
Ozone generator
-
Gas diffuser (sparger)
-
Reaction vessel (e.g., a glass column)
-
Off-gas ozone destructor (e.g., activated carbon or a thermal destructor)
-
pH meter
Procedure:
-
Preparation of Dye Solution: Fill the reaction vessel with a known volume and concentration of the this compound solution.
-
pH Adjustment: Adjust the initial pH of the solution as required. The efficiency of ozonation can be pH-dependent.
-
Ozonation: Start the ozone generator and bubble the ozone gas through the solution using a gas diffuser at a constant flow rate (e.g., 1.8 mg/min).[8] Ensure proper mixing.
-
Off-Gas Treatment: Pass the off-gas from the reactor through an ozone destructor to remove any unreacted ozone.
-
Sampling: Collect samples from the reactor at different time points.
-
Analysis: Immediately analyze the samples for the concentration of this compound to determine the decolorization efficiency. COD or TOC analysis can also be performed to assess degradation.
Visualizations
Experimental Workflow for AOPs
Caption: A generalized experimental workflow for the degradation of this compound using AOPs.
Proposed Degradation Pathway of this compound by Hydroxyl Radicals
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Degradation of Disperse Red 177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 177, a monoazo dye belonging to the disperse class, is utilized in the dyeing of synthetic fibers. The release of such dyes into industrial effluents poses significant environmental and health concerns due to their recalcitrant nature and potential toxicity. Electrochemical degradation has emerged as a promising advanced oxidation process for the effective removal of these pollutants from wastewater. This document provides detailed application notes and protocols for the electrochemical degradation of this compound, based on established methodologies for similar azo dyes.
The fundamental principle of electrochemical degradation involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately to CO2, H2O, and inorganic ions. The efficiency of this process is influenced by several key parameters, including the electrode material, applied current density, pH of the electrolyte, and the type of supporting electrolyte used.
Data Presentation
The following tables summarize the influence of key experimental parameters on the electrochemical degradation of disperse and azo dyes, providing a basis for optimizing the degradation of this compound.
Table 1: Effect of Current Density on Degradation Efficiency
| Dye | Electrode Material | Initial Concentration | Supporting Electrolyte | Current Density (mA/cm²) | Degradation Efficiency (%) | Reference |
| Disperse Red BG | Porous Graphite | - | NaCl (0.747 g/L) | 10 | 93.20 (COD Removal) | [1] |
| Disperse Blue-1 | Graphite | 25 mg/L | NaCl | Increased with current | Increased Decolorization | [2] |
| Methyl Orange | β-PbO2/Ti | - | - | 3.0 | 100 (Decolorization) | [1] |
| Reactive Red 147 | Boron-Doped Diamond (BDD) | 100 mg/L | Na2SO4 + NaCl | 10 | ~80 (Decolorization) | |
| Reactive Red 147 | Boron-Doped Diamond (BDD) | 100 mg/L | Na2SO4 + NaCl | 30 | ~95 (Decolorization) |
Table 2: Effect of pH on Degradation Efficiency
| Dye | Electrode Material | Current Density (mA/cm²) | Supporting Electrolyte | Optimal pH | Degradation Efficiency (%) | Reference |
| Disperse Red BG | Porous Graphite | 10 | NaCl | 3 | 93.20 (COD Removal) | [1] |
| Disperse Blue-1 | Graphite | - | NaCl | 7 | 90 (Decolorization) | [2] |
| Methyl Orange & Alizarin Yellow | Fe-Fe | - | NaCl | 6.0 | 98.7 & 98.6 (Color Removal) | [3] |
| Azo Dyes (general) | - | - | - | 8-9 | Higher color removal rate | [4] |
Table 3: Comparison of Anode Materials for Degradation Efficiency
| Anode Material | Supporting Electrolyte Medium | Key Features | Reference |
| Boron-Doped Diamond (BDD) | Sulfate | High mineralization rate due to •OH and persulfate generation. | [1] |
| Lead Dioxide (PbO2) | Sulfate | High mineralization rate. | [1] |
| Ti/Ru0.3Ti0.7O2 | Chloride | Almost total mineralization at short electrolysis times due to active chlorine species. | [1] |
| Ti/Pt | Chloride | Effective mineralization with active chlorine species. | [1] |
Experimental Protocols
This section outlines a detailed protocol for the electrochemical degradation of this compound.
Materials and Reagents
-
This compound (C.I. 11122)
-
Supporting Electrolytes: Sodium sulfate (Na₂SO₄), Sodium chloride (NaCl) (analytical grade)
-
Acids and Bases for pH adjustment: Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH) (analytical grade)
-
Distilled or deionized water
-
Anode materials (e.g., Boron-Doped Diamond, Platinum, Graphite, Lead Dioxide)
-
Cathode material (e.g., Stainless steel, Graphite)
Equipment
-
Electrochemical reactor (undivided or divided cell)
-
DC power supply
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Total Organic Carbon (TOC) analyzer
-
Fume hood
Preparation of Dye Solution
-
Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable organic solvent (if necessary, due to its low water solubility) and then dilute with distilled water to the desired experimental concentration (e.g., 50 mg/L).
-
Add the supporting electrolyte to the dye solution to achieve the desired concentration (e.g., 0.05 M Na₂SO₄). The electrolyte increases the conductivity of the solution and can participate in the degradation process.
-
Adjust the initial pH of the solution to the desired value using H₂SO₄ or NaOH.
Electrochemical Degradation Procedure
-
Set up the electrochemical reactor within a fume hood.
-
Place a known volume of the prepared this compound solution into the reactor.
-
Position the anode and cathode in the reactor with a fixed inter-electrode distance.
-
Connect the electrodes to the DC power supply.
-
Begin stirring the solution at a constant rate to ensure mass transport.
-
Apply the desired constant current density (e.g., 10-50 mA/cm²) to initiate the electrolysis.
-
Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Analyze the collected samples to determine the degradation efficiency.
Analytical Methods
-
Decolorization Efficiency: Measure the absorbance of the dye solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the following equation: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mineralization Efficiency: Determine the Total Organic Carbon (TOC) of the samples using a TOC analyzer. The mineralization efficiency is calculated as: Mineralization Efficiency (%) = [(TOC₀ - TOCₜ) / TOC₀] * 100 Where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.
Visualizations
Caption: Experimental workflow for the electrochemical degradation of this compound.
Caption: Proposed degradation pathway for this compound.
References
Application Notes and Protocols for Kinetic Studies of Disperse Red 177 Degradation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific kinetic data and detailed experimental protocols for the degradation of Disperse Red 177 are limited in the available scientific literature. The following application notes and protocols are based on studies of structurally similar disperse red azo dyes, such as Disperse Red 167, and are intended to serve as a comprehensive starting point for the investigation of this compound degradation.
Introduction
This compound is a single azo class synthetic dye with the molecular formula C₂₀H₁₈N₆O₄S.[1] Due to their complex aromatic structure, azo dyes are often resistant to conventional wastewater treatment methods, posing environmental concerns. Advanced degradation processes are therefore crucial for the effective removal of such compounds from effluents. This document provides an overview of kinetic data and detailed experimental protocols for three common degradation methods: chemical oxidation (Fenton process), enzymatic degradation, and photocatalytic degradation.
Data Presentation
The following tables summarize quantitative data for the degradation of disperse red dyes, which can be used as a reference for studies on this compound.
Table 1: Chemical Oxidation of Disperse Dyes
| Dye | Oxidation Method | Reagent Concentrations | pH | Time | Decolorization Efficiency | COD Removal | Reference |
| Disperse Dyes (general) | Ozonation | 0.5 g/dm³ O₃ | - | - | Up to 90% | 10% | [2][3] |
| Disperse Dyes (general) | Hypochlorite | 6 g/dm³ | - | - | 35% | - | [2][3] |
| Disperse Dyes (general) | Fenton Process | 600 mg/dm³ H₂O₂ + 550 mg/dm³ Fe²⁺ | 3 | - | Effluent colorless | Residual COD: 100 mg/dm³ | [2][3] |
| Disperse Red 167 | Fenton Process | 100 mg/L H₂O₂ + 75 mg/L Fe²⁺ | 3 | 25 min | 97.8% (SAC removal) | 97.7% | [4] |
| Disperse Red 167 | Solar-Fenton | 100 mg/L H₂O₂ + 75 mg/L Fe²⁺ | 3 | 40 min | 99.3% (SAC removal) | 98.4% | [4] |
SAC: Spectral Absorption Coefficient
Table 2: Enzymatic Degradation of Disperse Red Dyes
| Dye | Microorganism/Enzyme | Initial Dye Concentration | Time | Degradation Efficiency | Reference |
| Disperse Red 167 | Paenochrobactrum glaciei | 50 mg/L | 24 h | 84% | [5] |
Table 3: Photocatalytic Degradation of Reactive Red Dyes (Model for Disperse Dyes)
| Dye | Catalyst | Catalyst Dosage | Initial Dye Concentration | pH | Time | Degradation Efficiency | Reference |
| Reactive Red Dye | - | 1 mg/L | 10 mg/L | 5.85 | 90 min | Optimized condition | [6] |
| Brilliant Red Dye | TiO₂ | 444 mg/L | 25 mg/L | 2-3 | 20 min | ~90% decolorization | [7] |
| Reactive Red 195 | A/B TiO₂ | 2,000 mg/L | 50 mg/L | - | 15 min | Complete degradation | [8] |
Experimental Protocols
Chemical Oxidation: Fenton Process
This protocol describes the degradation of this compound using the Fenton process, which generates highly reactive hydroxyl radicals (•OH).
Materials:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers and magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
COD analysis kit
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
In a beaker, place a defined volume of the dye solution (e.g., 200 mL).
-
Adjust the pH of the solution to 3.0 using H₂SO₄.[4]
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 75 mg/L).[4] Stir until dissolved.
-
Initiate the reaction by adding the desired concentration of H₂O₂ (e.g., 100 mg/L).[4]
-
Start a timer and collect aliquots at specific time intervals (e.g., 0, 5, 10, 15, 20, 25 minutes).
-
Immediately quench the reaction in the aliquots by adding a stoichiometric amount of a strong base like NaOH to raise the pH and precipitate the iron catalyst.
-
Centrifuge or filter the quenched aliquots to remove the precipitate.
-
Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
-
Determine the Chemical Oxygen Demand (COD) of the initial and final samples to assess mineralization.
dot
Caption: Workflow for the Fenton process degradation of this compound.
Enzymatic Degradation
This protocol outlines the use of microorganisms or isolated enzymes (e.g., laccase, azoreductase) for the degradation of this compound. The example uses a bacterial culture.
Materials:
-
Bacterial strain capable of degrading azo dyes (e.g., Paenochrobactrum glaciei)
-
Nutrient broth or appropriate growth medium
-
This compound
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Inoculate the selected bacterial strain into a nutrient broth and incubate until a sufficient cell density is reached (e.g., exponential growth phase).
-
Prepare a reaction mixture in a sterile flask containing a specific concentration of this compound (e.g., 50 mg/L) dissolved in a minimal salt medium or buffer.[5]
-
Inoculate the reaction mixture with a standardized amount of the bacterial culture.
-
Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed for the chosen microorganism.
-
Collect aliquots at different time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Centrifuge the aliquots to pellet the bacterial cells.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of this compound to determine the extent of decolorization.
-
A control flask containing the dye and medium without the bacterial inoculum should be run in parallel to account for any abiotic degradation.
dot
Caption: Workflow for the enzymatic degradation of this compound using a bacterial culture.
Photocatalytic Degradation
This protocol details the degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂) and a UV light source.
Materials:
-
This compound
-
Photocatalyst (e.g., TiO₂ P25)
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Beaker or reaction vessel
-
Magnetic stirrer
-
pH meter
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 25 mg/L).[7]
-
In the photoreactor vessel, add a specific volume of the dye solution.
-
Add the photocatalyst to the solution to achieve the desired loading (e.g., 444 mg/L).[7]
-
Adjust the pH of the suspension to the optimal value using acid or base (e.g., pH 2-3).[7]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect aliquots at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
Immediately filter the aliquots through a 0.45 µm syringe filter to remove the catalyst particles.
-
Analyze the filtrate for the residual dye concentration using a UV-Vis spectrophotometer.
Signaling Pathways and Logical Relationships
The degradation of azo dyes, such as this compound, by various methods involves the generation of reactive species that attack the chromophoric azo bond (-N=N-), leading to decolorization and further breakdown into smaller, often less toxic, molecules.
dot
Caption: Generalized degradation pathway for azo dyes like this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Dispersion Stability of Disperse Red 177 in Dyebaths
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion stability of Disperse Red 177 in aqueous dyebaths.
Frequently Asked Questions (FAQs)
Q1: What is dispersion stability and why is it crucial for this compound?
A1: Dispersion stability refers to the ability of this compound particles to remain finely and evenly distributed in the dyebath throughout the dyeing process.[1][2] Since disperse dyes like Red 177 have very low solubility in water, they exist as fine particles.[1][2] Poor dispersion stability leads to the aggregation (clumping) and flocculation of these particles. This can cause numerous problems, including color spots on the substrate, uneven dyeing, reduced color yield, and fouling of the dyeing equipment.[3][4] High-quality commercial disperse dyes typically have an average particle size of 0.5 to 1 micron to ensure proper application.[4]
Q2: What are the primary factors that negatively impact the dispersion stability of this compound?
A2: Several factors can destabilize a this compound dispersion:
-
Poor Dye Quality: Impurities or variations in the crystalline structure of the dye can hinder stable dispersion.[4]
-
High Temperature: While necessary for dyeing, high temperatures can increase the kinetic energy of dye particles, leading to a higher chance of collision and aggregation.[4]
-
Improper pH: The optimal pH for most disperse dye baths is weakly acidic (pH 4.5-5.5). Deviations from this range can affect the surface charge of the dye particles and the effectiveness of anionic dispersing agents.
-
High Water Hardness: The presence of calcium and magnesium ions in hard water can react with anionic dispersing agents, causing them to precipitate and lose their efficacy.
-
Inadequate Dispersing Agent: Using an insufficient amount or an unsuitable type of dispersing agent will not provide the necessary steric or electrostatic repulsion to keep the dye particles separated.[1][4]
-
Rapid Heating Rate: A rapid increase in dyebath temperature can "shock" the dispersion, causing premature aggregation.[5]
Q3: What is the role of a dispersing agent?
A3: A dispersing agent is a crucial additive that surrounds the fine particles of this compound, preventing them from coming close to each other and aggregating.[1][4] They achieve this through two main mechanisms:
-
Electrostatic Repulsion: Anionic dispersing agents, which are commonly used, provide a negative charge to the surface of the dye particles, causing them to repel each other.[4]
-
Steric Hindrance: Polymeric dispersing agents form a physical barrier around the particles, preventing them from aggregating.
Dispersing agents are vital for maintaining a stable dispersion, especially under the demanding conditions of high-temperature dyeing.[1]
Q4: Can the crystalline form of this compound affect its dispersion stability?
A4: Yes, the crystalline state of the dye is an important factor.[4] Some crystal forms are inherently easier to disperse and more stable in a dyebath than others. During the dyeing process, the crystal state can sometimes change, which may lead to an increase in particle size, aggregation, and flocculation.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
Problem 1: Color spots or speckles are visible on the dyed material.
-
Question: What is causing the formation of color spots, and how can I prevent them?
-
Answer: Color spots are typically caused by the aggregation of dye particles that then deposit onto the fabric surface.[3]
-
Immediate Action: Filter the dye dispersion before use.
-
Troubleshooting Steps:
-
Verify Dyebath Parameters: Ensure the pH is within the optimal range of 4.5-5.5. Check the water hardness; if it is high, use a sequestering agent or deionized water.
-
Evaluate Dispersing Agent: Increase the concentration of the dispersing agent or select a more robust, high-temperature stable dispersant. A combination of anionic and non-ionic dispersants can sometimes improve stability.
-
Control Heating Rate: Reduce the rate of temperature increase to prevent shocking the dispersion.
-
Assess Dye Quality: Perform a filter paper test (see Experimental Protocol 1) on the dye to check for large particles or aggregates in the initial product.
-
-
Problem 2: The dyeing is uneven or shows poor levelness.
-
Question: My dyeing results are patchy and inconsistent. What could be the cause?
-
Answer: Uneven dyeing can result from poor dispersion stability, which leads to an inconsistent concentration of dye available to the fiber at different locations.
-
Troubleshooting Steps:
-
Improve Initial Dispersion: Ensure the dye is thoroughly pre-dispersed in water before adding it to the main dyebath.
-
Optimize Dyebath Agitation: Ensure adequate but not excessive agitation to keep the dye particles suspended without promoting foaming or excessive shear.
-
Add a Leveling Agent: A leveling agent can help to ensure a more uniform uptake of the dye by the fiber.
-
Review Dyebath Formulation: Incompatible auxiliaries in the dyebath can sometimes interfere with the dispersing agent. Review all components of your formulation.
-
-
Problem 3: Low color yield or shade intensity.
-
Question: The final color of my material is weaker than expected. Why is this happening?
-
Answer: A low color yield can be a consequence of dye particles aggregating and becoming too large to effectively diffuse into the fiber.[3]
-
Troubleshooting Steps:
-
Conduct a High-Temperature Stability Test: Use the protocol outlined in Experimental Protocol 2 to assess if the dye is aggregating at the dyeing temperature.
-
Select a High-Performance Dispersant: Choose a dispersing agent specifically designed for high-temperature applications.
-
Check for Dye Precipitation: After the dyeing process, inspect the dyeing vessel for any sediment, which would indicate that the dye has fallen out of dispersion.
-
-
Data Presentation
The following tables provide illustrative data on how various factors can influence the dispersion stability of this compound.
Table 1: Effect of Dispersing Agent Type and Concentration on Particle Size of this compound
| Dispersing Agent Type | Concentration (% owf) | Average Particle Size (nm) | Polydispersity Index (PDI) | Observations |
| Anionic (Lignosulfonate) | 0.5 | 850 | 0.45 | Moderate dispersion, some larger aggregates present. |
| Anionic (Lignosulfonate) | 1.5 | 450 | 0.25 | Good dispersion with a narrower size distribution. |
| Anionic (Naphthalene Sulfonate) | 0.5 | 700 | 0.40 | Good initial dispersion. |
| Anionic (Naphthalene Sulfonate) | 1.5 | 350 | 0.20 | Excellent dispersion, very stable. |
| Non-ionic | 1.0 | 950 | 0.55 | Less effective at particle size reduction alone. |
| Anionic/Non-ionic Blend | 1.5 | 400 | 0.22 | Excellent stability, good for high-temperature applications. |
Table 2: Influence of Dyebath Conditions on the Stability of this compound (with 1.5% Anionic Dispersant)
| Parameter | Value | Zeta Potential (mV) | Average Particle Size (nm) after 1 hr @ 130°C | Filter Paper Test Result |
| pH | 3.5 | -25 | 600 | Some residue |
| pH | 4.5 | -40 | 400 | No residue |
| pH | 5.5 | -38 | 420 | No residue |
| pH | 7.0 | -20 | 800 | Significant residue |
| Water Hardness | < 50 ppm | -40 | 400 | No residue |
| Water Hardness | 200 ppm | -15 | 1200 | Heavy residue |
| Heating Rate | 1 °C/min | -40 | 410 | No residue |
| Heating Rate | 3 °C/min | -35 | 750 | Some residue |
Experimental Protocols
Experimental Protocol 1: Filter Paper Test for Dispersion Stability
Objective: To qualitatively assess the dispersion quality of this compound before and after high-temperature treatment.
Methodology:
-
Preparation of Dye Liquor: Prepare a 10 g/L solution of this compound in deionized water. Adjust the pH to 4.5-5.5 using acetic acid.
-
Initial Filtration: Take 500 mL of the prepared dye liquor at room temperature. Filter it through a #2 filter paper using a Buchner funnel under vacuum.
-
Observation: Observe the time taken for filtration and inspect the filter paper for any visible dye particles or residue. A fast filtration with no residue indicates a good initial dispersion.
-
High-Temperature Treatment: Place 400 mL of the remaining dye liquor in a high-temperature, high-pressure dyeing apparatus. Heat the solution to 130°C and maintain this temperature for 60 minutes.
-
Post-Treatment Filtration: Allow the solution to cool to room temperature. Filter the heat-treated dye liquor through a fresh #2 filter paper.
-
Analysis: Compare the filtration time and the amount of residue on the filter paper with the initial sample. No significant increase in residue indicates good high-temperature dispersion stability.[3]
Experimental Protocol 2: Particle Size and Zeta Potential Analysis
Objective: To quantitatively measure the effect of additives and conditions on the dispersion stability of this compound.
Methodology:
-
Sample Preparation: Prepare a series of this compound dispersions (e.g., 1 g/L) under different conditions (e.g., varying pH, water hardness, or with different types and concentrations of dispersing agents).
-
Initial Measurement: Immediately after preparation, measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Also, measure the zeta potential to assess the surface charge of the particles.
-
Thermal Stressing: Heat the samples to a typical dyeing temperature (e.g., 130°C) for a set period (e.g., 60 minutes) in sealed vials.
-
Final Measurement: After cooling the samples back to room temperature, re-measure the particle size, PDI, and zeta potential.
-
Data Interpretation: An increase in the average particle size and PDI after thermal stressing indicates aggregation and poor stability. A zeta potential of less than -30 mV is generally indicative of a stable dispersion due to strong electrostatic repulsion.
Visualizations
Caption: Troubleshooting workflow for dispersion issues.
Caption: Factors affecting dispersion stability.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. China Disperse Red 167 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
Optimizing temperature and pH for polyester dyeing with Disperse Red 177
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Red 177 for polyester dyeing.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH for dyeing polyester with this compound?
A1: For optimal results when dyeing polyester with disperse dyes like this compound, a high-temperature method is generally recommended. The dye bath should be acidic.[1][2][3]
Optimal Dyeing Parameters
| Parameter | Recommended Range | Notes |
| Dyeing Temperature | 105-140°C | High-temperature (HT) dyeing opens up the polyester fiber structure for better dye penetration.[3][4] A common temperature is 130°C.[1][2][3] |
| pH Level | 4.5-5.5 | An acidic environment is crucial for the stability of most disperse dyes and for optimal dye exhaustion.[1][2] Acetic acid is commonly used to adjust the pH.[1][2] |
| Time at Temperature | 30-60 minutes | The duration depends on the desired shade depth.[3] |
| Heating Rate | Max. 2°C/min | A controlled heating rate helps prevent uneven dyeing.[3] |
Q2: What is the general mechanism of dyeing polyester with this compound?
A2: Disperse dyes, including this compound, are non-ionic and have low water solubility. The dyeing process is considered a transfer of the dye from the aqueous dispersion to the solid polyester fiber.[1][5] Heat is crucial as it increases the kinetic energy of the dye molecules and causes the polyester fibers to swell, allowing the dye to penetrate the amorphous regions of the polymer.[5] Once inside the fiber, the dye molecules are held by van der Waals forces and hydrogen bonds.[5]
Q3: Why is a dispersing agent necessary for this process?
A3: Due to the low water solubility of disperse dyes, a dispersing agent is essential to create a stable and fine dispersion of the dye particles in the dyebath.[1][5] This prevents dye aggregation and ensures a uniform application to the polyester fiber.[3]
Troubleshooting Guide
Issue 1: Uneven Dyeing or Shading
-
Possible Causes:
-
Improper dye dispersion: If the dye is not properly dispersed, larger particles can lead to spotting and uneven color.
-
Rapid heating rate: Increasing the temperature of the dyebath too quickly can cause the dye to rush onto the fabric, resulting in unlevel dyeing.[3]
-
Incorrect pH: Fluctuations or an incorrect pH level can affect the stability of the dye dispersion and the rate of dyeing.[2]
-
Fabric impurities: Oils, sizes, or other contaminants on the polyester fabric can resist dye uptake.
-
-
Solutions:
-
Ensure the dye is pasted with a dispersing agent and cold water to form a smooth, lump-free paste before adding it to the dyebath.[1]
-
Control the heating rate, typically around 1-2°C per minute.[3]
-
Maintain a stable, acidic pH between 4.5 and 5.5 throughout the dyeing process using an acetic acid buffer.[1][2]
-
Thoroughly scour and pre-treat the polyester fabric to remove any impurities before dyeing.[6]
-
Issue 2: Poor Color Fastness (Wash, Rub, or Light)
-
Possible Causes:
-
Surface dye: Unfixed dye particles remaining on the fiber surface can lead to poor wash and crocking (rubbing) fastness.
-
Improper reduction clearing: Failure to remove excess dye after dyeing is a primary cause of poor fastness.
-
Incorrect dyeing temperature or time: Insufficient heat or time can lead to poor dye penetration and fixation.
-
-
Solutions:
-
Perform a thorough reduction clearing after dyeing to remove any unfixed surface dye. This is typically done with a solution of sodium hydroxide and sodium hydrosulfite.[6][7]
-
Ensure the dyeing temperature reaches the optimal range (105-140°C) and is held for a sufficient duration to allow for complete dye diffusion into the fibers.[3][4]
-
Rinse the fabric thoroughly after reduction clearing.
-
Issue 3: Shade Inconsistency Between Batches
-
Possible Causes:
-
Variations in raw materials: Differences in the polyester substrate or the dye lot can lead to shade variations.
-
Inconsistent process parameters: Minor deviations in temperature, pH, time, or liquor ratio between batches can affect the final shade.
-
Water hardness: The presence of metal ions in the water can sometimes affect the shade of certain disperse dyes.[8]
-
-
Solutions:
-
Standardize all process parameters and ensure they are precisely controlled for each batch.
-
Use a chelating agent if water hardness is a concern to sequester metal ions.[9]
-
For critical applications, it is advisable to test each new batch of dye and substrate.
-
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric.
1. Pre-treatment of Polyester Fabric:
- Scour the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.
- Rinse the fabric thoroughly with warm and then cold water.
- Allow the fabric to dry.
2. Dyebath Preparation:
- Calculate the required amount of this compound based on the weight of the fabric (e.g., 1-3% on weight of fiber, owf).
- Prepare a dye dispersion by making a smooth paste of the dye powder with an equal amount of a dispersing agent and a small amount of cold water.[1] Gradually add warm water (40-50°C) to dilute the paste.
- Fill the dyeing vessel with water to the desired liquor ratio (e.g., 10:1 to 15:1).[3]
- Add a dispersing agent (e.g., 1 g/L) to the dyebath.
- Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][2]
3. Dyeing Procedure:
- Add the pre-treated polyester fabric to the dyebath at approximately 60°C.[1]
- Run the fabric for 10-15 minutes to ensure even wetting.
- Add the prepared dye dispersion to the bath.
- Raise the temperature to 130°C at a controlled rate of 2°C/minute.[3]
- Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[3]
- Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[6]
- Drain the dyebath.
4. Reduction Clearing (Post-treatment):
- Prepare a new bath at 50°C.[6]
- Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L).[6]
- Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[6]
- Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
5. Drying:
- Dry the dyed and rinsed fabric.
Visualizations
Caption: High-Temperature Polyester Dyeing Workflow.
Caption: Troubleshooting Logic for Common Dyeing Issues.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textilelearner.net [textilelearner.net]
- 3. autumnchem.com [autumnchem.com]
- 4. scribd.com [scribd.com]
- 5. textilestudycenter.com [textilestudycenter.com]
- 6. benchchem.com [benchchem.com]
- 7. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics [mdpi.com]
- 8. textilelearner.net [textilelearner.net]
- 9. What Should I Do If The Dyeing Depth of Polyester And Its Blends Cannot Reach The Required Level, And The Imitation Color Proofing Cannot Match The Customer’s Sample? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Reducing Wastewater Toxicity from Disperse Red 177 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the toxicity of wastewater from the Disperse Red 177 dyeing process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing the toxicity of wastewater containing this compound?
A1: The primary methods for treating wastewater contaminated with this compound and other azo dyes can be categorized into three main types: biological, chemical, and physical treatments.[1][2]
-
Biological treatments utilize microorganisms or enzymes to break down the dye molecules into less toxic substances.[2][3] Common approaches include activated sludge processes and enzymatic treatments using enzymes like laccase.[3][4]
-
Chemical treatments , particularly Advanced Oxidation Processes (AOPs), are highly effective.[5] These methods involve the generation of highly reactive hydroxyl radicals to oxidize and degrade the dye molecules.[5][6] Examples include the Fenton process, ozonation, and UV/H₂O₂ systems.[5][7][8]
-
Physicochemical methods focus on separating the dye from the wastewater.[1] These include coagulation-flocculation, adsorption on materials like activated carbon, and membrane filtration techniques such as nanofiltration and reverse osmosis.[1][7]
Q2: My biological treatment process is showing low decolorization efficiency for this compound. What are the possible causes and solutions?
A2: Low decolorization efficiency in biological treatments can be attributed to several factors:
-
Toxicity to Microorganisms: Disperse dyes can be toxic to the microbial consortium in activated sludge, inhibiting their metabolic activity.[4]
-
Acclimation Period: The microbial sludge may require a sufficient acclimation period to adapt to the specific dye.
-
Operating Conditions: Suboptimal pH, temperature, or nutrient concentrations can hinder microbial activity.
-
Recalcitrant Nature of the Dye: The complex aromatic structure of this compound makes it resistant to biodegradation under aerobic conditions.[9]
Troubleshooting Steps:
-
Acclimatize the Sludge: Gradually introduce the this compound wastewater to the activated sludge to allow the microorganisms to adapt.
-
Optimize Operating Parameters: Ensure the pH, temperature, and nutrient levels (e.g., COD:N:P ratio of 150:5:1) are within the optimal range for the microbial culture.[9]
-
Consider a Combined Anaerobic-Aerobic Process: An initial anaerobic stage can help break down the azo bond, followed by an aerobic stage to degrade the resulting aromatic amines.[9]
-
Enzymatic Pre-treatment: Using enzymes like laccase can pre-treat the wastewater, making it more amenable to subsequent biological treatment.[4]
Q3: I am using a Fenton process for treatment, but the COD removal is insufficient. How can I improve this?
A3: Insufficient Chemical Oxygen Demand (COD) removal in a Fenton process can be due to several factors:
-
Suboptimal pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 3 and 4.[10]
-
Incorrect H₂O₂/Fe²⁺ Ratio: The molar ratio of hydrogen peroxide to ferrous iron is a critical parameter. An excess or deficit of either reagent can reduce the efficiency of hydroxyl radical generation.
-
Scavenging of Hydroxyl Radicals: Other substances in the wastewater may compete for hydroxyl radicals, reducing the amount available for dye degradation.
-
Formation of Recalcitrant Intermediates: The partial oxidation of the dye may lead to the formation of intermediate compounds that are resistant to further oxidation.
Troubleshooting Steps:
-
Adjust pH: Ensure the pH of the wastewater is adjusted to the optimal range (pH 3-4) before adding the Fenton reagents.[10]
-
Optimize Reagent Dosing: Experiment with different H₂O₂/Fe²⁺ ratios to find the most effective concentration for your specific wastewater composition.
-
Pre-treatment: Consider a pre-treatment step like coagulation to remove suspended solids and other interfering substances.
-
Increase Reaction Time: A longer reaction time may be necessary to achieve more complete degradation of the dye and its intermediates.
Troubleshooting Guides
Issue: Poor Color Removal with Activated Carbon Adsorption
| Potential Cause | Troubleshooting Action |
| Incorrect pH | The surface charge of activated carbon and the ionization of the dye molecule are pH-dependent. For many disperse dyes, a slightly acidic pH can enhance adsorption.[7] Conduct small-scale experiments to determine the optimal pH for this compound adsorption. |
| Saturated Adsorbent | The activated carbon has reached its maximum adsorption capacity. Replace or regenerate the activated carbon. |
| Presence of Competing Adsorbates | Other organic molecules in the wastewater are competing with the dye for adsorption sites. Consider a pre-treatment step like coagulation to remove some of these competing compounds. |
| Insufficient Contact Time | The wastewater is not in contact with the activated carbon for a long enough period. Increase the contact time by reducing the flow rate or increasing the size of the carbon bed. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the treatment of azo dyes, which can serve as a reference for expected outcomes in this compound treatment.
Table 1: Efficiency of Different Treatment Methods for Azo Dyes
| Treatment Method | Target Dye | Initial Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Enzymatic (Laccase) | Disperse Dyes | 50 | 51 - 96 (Decolorization) | [4] |
| Potassium Ferrate (K₂FeO₄) | Orange II Azo Dye | 25 | 99.68 | [10] |
| Electrocoagulation | Reactive Red 120 | - | 98 | [11] |
| UV/H₂O₂ | Reactive Red 45 | 50 | 88.85 | [6] |
| Gamma/H₂O₂ | Reactive Red 45 | 50 | 100 | [6] |
| Fenton Process | Indigo Carmine | - | 100 (Decolorization) | [12] |
Table 2: Operating Conditions for Azo Dye Treatment
| Treatment Method | Parameter | Optimal Value | Reference |
| Enzymatic (Laccase) | pH | 4 | [4] |
| Temperature (°C) | 65 | [4] | |
| Potassium Ferrate (K₂FeO₄) | pH | 3 | [10] |
| Dosage (mg/L) | 56.4 | [10] | |
| Fenton Process | pH | 3 | [12] |
Experimental Protocols
Protocol 1: Lab-Scale Fenton Treatment of this compound Wastewater
Objective: To determine the optimal conditions for the degradation of this compound in a synthetic wastewater sample using the Fenton process.
Materials:
-
Synthetic wastewater containing this compound (e.g., 50 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter
-
Spectrophotometer for color measurement
-
COD analysis kit
Procedure:
-
Sample Preparation: Prepare a 500 mL stock solution of synthetic wastewater containing 50 mg/L of this compound.
-
pH Adjustment: Take a 100 mL aliquot of the wastewater in a beaker. Adjust the pH to 3.0 using sulfuric acid while stirring.
-
Fenton Reagent Addition:
-
Add a predetermined amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., start with a 1:5 molar ratio of Fe²⁺:H₂O₂).
-
Add the corresponding amount of H₂O₂.
-
-
Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) under constant stirring.
-
pH Neutralization and Flocculation: After the reaction period, raise the pH to around 7.0 with NaOH to stop the reaction and precipitate the iron as ferric hydroxide.
-
Settling and Sampling: Allow the precipitate to settle for 30 minutes. Collect the supernatant for analysis.
-
Analysis:
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the final dye concentration and calculate the decolorization efficiency.
-
Measure the COD of the supernatant to determine the COD removal efficiency.
-
-
Optimization: Repeat steps 2-7, varying the pH, H₂O₂/Fe²⁺ ratio, and reaction time to find the optimal conditions.
Protocol 2: Enzymatic Decolorization of this compound using Laccase
Objective: To evaluate the effectiveness of laccase enzyme in decolorizing this compound.
Materials:
-
Synthetic wastewater containing this compound (e.g., 50 mg/L)
-
Laccase enzyme solution
-
1-hydroxybenzotriazole (HBT) mediator (optional)
-
Buffer solution (e.g., citrate buffer, pH 4.0)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a series of flasks, prepare the reaction mixture containing:
-
Incubation: Incubate the flasks in a shaker at the optimal temperature for the laccase enzyme (e.g., 65°C) for a specific duration (e.g., 24 hours).[4]
-
Sampling: Take samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Measure the absorbance of the samples at the maximum wavelength of this compound to determine the extent of decolorization.
-
Control: Prepare a control flask without the laccase enzyme to account for any abiotic decolorization.
-
Optimization: Vary the enzyme concentration, mediator concentration, pH, and temperature to determine the optimal conditions for decolorization.
Visualizations
Caption: Workflow for the Fenton process in treating this compound wastewater.
Caption: Troubleshooting logic for low efficiency in biological treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scialert.net [scialert.net]
- 8. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Light Fastness of Disperse Red 177
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of poor light fastness associated with Disperse Red 177.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light fastness a concern?
A1: this compound (CAS No. 58051-98-2) is a monoazo disperse dye belonging to the benzothiazole class, commonly used for dyeing polyester and its blended fabrics.[1] While it offers bright red shades, its light fastness is often described as "general," meaning it can be prone to fading upon exposure to light, which is a significant drawback for many applications.[1] The azo group (-N=N-) in its structure is susceptible to photodegradation, leading to a loss of color.[2][3]
Q2: What are the primary factors that contribute to the poor light fastness of this compound?
A2: Several factors can influence the light fastness of this compound on a substrate:
-
Dye Structure: As an azo dye, its molecular structure is inherently susceptible to degradation by UV and visible light.[2]
-
Dye Concentration: Lighter shades of the dye exhibit poorer light fastness compared to deeper shades.[2][3] This is because at higher concentrations, dye molecules can form aggregates that have a smaller surface area exposed to light.[3]
-
Substrate: The type of fiber and its morphology can affect the dye's stability.
-
Dyeing Process: Improper dyeing techniques, such as inadequate dispersion of the dye or incorrect heat setting, can lead to uneven dyeing and reduced fastness properties.[2]
-
Presence of Other Chemicals: Finishing agents, such as softeners, and residual chemicals on the fabric can negatively impact light fastness.[4]
Q3: How can I improve the light fastness of fabrics dyed with this compound?
A3: There are several effective strategies to enhance the light fastness of this compound:
-
Application of UV Absorbers: These compounds, when applied to the dyed fabric, absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules. Benzotriazole-type UV absorbers are commonly used for this purpose.[2]
-
Use of Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that interrupt the photo-oxidative degradation process of the dye. They are highly efficient and can be used in conjunction with UV absorbers for synergistic effects.
-
Optimization of the Dyeing Process: Ensuring optimal dyeing conditions, including temperature, time, and pH, can lead to better dye penetration and fixation, which in turn improves light fastness.[5]
-
After-treatment with Fixing Agents: Certain cationic or silicone-based fixatives can be applied after dyeing to enhance the stability of the dye on the fiber.[2]
-
Increasing Dye Concentration: For applications where a deeper shade is acceptable, increasing the dye concentration on the fabric will generally improve light fastness.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid fading of light red shades | Low dye concentration on the fiber. | Increase the dye concentration to achieve a deeper shade, which inherently has better light fastness.[2][3] |
| Uneven fading across the fabric | Poor dye dispersion or uneven application during the dyeing process. | Ensure proper dispersion of the dye in the dyebath using a suitable dispersing agent. Optimize the dyeing parameters (temperature, time, agitation) to promote even dye uptake. |
| Color change after finishing treatment | Incompatible finishing agents (e.g., certain softeners). | Select finishing agents that are known to have minimal impact on the light fastness of disperse dyes. Test for compatibility on a small sample before bulk processing.[4] |
| Overall poor light fastness despite optimized dyeing | Inherent susceptibility of the azo dye to photodegradation. | Apply a UV absorber, a Hindered Amine Light Stabilizer (HALS), or a combination of both as an after-treatment.[2] |
Data Presentation
The following table summarizes the expected improvement in light fastness of a red disperse dye on polyester fabric after treatment with a UV absorber, as measured by the ISO 105-B02 standard using the Blue Wool Scale (1-8, where 8 is excellent fastness).
| Treatment | Dye Concentration (% owf) | Light Fastness Rating (Blue Wool Scale) |
| Untreated | 1.0 | 4 |
| Treated with UV Absorber (2% owf) | 1.0 | 5-6 |
| Untreated | 3.0 | 5 |
| Treated with UV Absorber (2% owf) | 3.0 | 6-7 |
% owf = on weight of fiber
Experimental Protocols
1. Light Fastness Testing (ISO 105-B02 / AATCC 16.3)
This protocol provides a general outline for assessing the light fastness of dyed textiles.
-
Principle: A test specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known light fastness. The change in color of the specimen is then compared to the change in the references to determine its light fastness rating.[6][7][8]
-
Apparatus:
-
Procedure:
-
Prepare test specimens of the dyed fabric to the required dimensions.
-
Mount the specimens in the holders, partially covering a portion of each specimen to serve as an unexposed original for comparison.
-
Mount the Blue Wool Standards in a similar manner.
-
Place the mounted specimens and standards in the xenon arc test chamber.
-
Expose the samples to the light source under specified conditions of temperature and humidity as per the standard.[10]
-
Periodically inspect the specimens and compare the fading of the exposed portion with the unexposed portion.
-
The light fastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading to the test specimen.[6]
-
2. Application of a UV Absorber by Exhaust Method
This protocol describes a method for applying a UV absorber to a dyed polyester fabric.
-
Materials:
-
Dyed polyester fabric.
-
Benzotriazole-based UV absorber.
-
Laboratory dyeing machine (e.g., infrared or water bath).
-
Acetic acid (for pH adjustment).
-
-
Procedure:
-
Prepare a treatment bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).
-
Add the UV absorber to the bath at a concentration of 1-3% on the weight of the fabric (owf).
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
Introduce the dyed polyester fabric into the bath at room temperature.
-
Raise the temperature of the bath to 120-130°C at a rate of 2°C/minute.
-
Hold the temperature at 120-130°C for 30-45 minutes.
-
Cool the bath down to 70°C.
-
Rinse the fabric thoroughly with water and then dry it.
-
Mandatory Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Troubleshooting workflow for poor light fastness.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. autumnchem.com [autumnchem.com]
- 3. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 4. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 5. testextextile.com [testextextile.com]
- 6. testextextile.com [testextextile.com]
- 7. fyitester.com [fyitester.com]
- 8. textilelearner.net [textilelearner.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. blog.qima.com [blog.qima.com]
Technical Support Center: Minimizing Thermoyellowing of Elastane Blends with Disperse Red 177
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on minimizing the thermoyellowing of elastane blends dyed with Disperse Red 177.
Troubleshooting Guides
Q1: We are observing significant yellowing of our polyester/elastane blend fabric after heat-setting. The fabric is dyed with this compound. What are the potential causes and how can we mitigate this?
A1: Thermoyellowing in polyester/elastane blends is a complex issue with multiple potential causes. Here's a breakdown of the likely factors and troubleshooting steps:
-
Heat-Setting Parameters: Excessive temperature or prolonged duration during heat-setting is a primary cause of yellowing in both polyester and elastane fibers.[1] Elastane, in particular, is sensitive to heat, which can cause degradation and discoloration.[2][3]
-
Troubleshooting:
-
Review and optimize your heat-setting temperature. For polyester/elastane blends, it is often a compromise between achieving dimensional stability for the polyester and preventing degradation of the elastane. Temperatures should generally not exceed 180-190°C for short durations (e.g., 30-45 seconds).
-
Ensure uniform heat distribution across the fabric. Uneven heating can lead to localized yellowing.
-
Consider pre-heat-setting the fabric before dyeing, which may allow for milder post-dyeing heat treatment conditions.
-
-
-
Atmospheric Contaminants: Oxides of nitrogen (NOx) in the atmosphere, often present in gas-fired stenters, can react with the fibers and dyes, leading to yellowing.
-
Troubleshooting:
-
If using a gas-fired tenter, ensure proper ventilation and consider using NOx-resistant auxiliaries in your finishing recipe.
-
Store dyed and undyed fabric in a clean, controlled environment away from exhaust fumes.
-
-
-
Chemical Auxiliaries: Certain chemical additives used in processing, such as lubricants, softeners, and some dispersing agents, can contribute to yellowing upon heating.
-
Troubleshooting:
-
Thoroughly scour the fabric before dyeing to remove any knitting oils or lubricants.
-
Select thermal-stable softeners and other finishing agents that are known to have low yellowing potential.
-
Ensure that the pH of the dye bath is acidic, typically between 4.5 and 5.5, to optimize dye exhaustion and stability.[4]
-
-
-
Dye Selection: While this compound is a common choice, the thermal stability can vary between different disperse dyes.
-
Troubleshooting:
-
It is recommended to conduct a comparative study of different red disperse dyes under your specific processing conditions to identify the one with the best thermal stability.
-
For dark shades, high-energy disperse dyes generally exhibit better sublimation fastness, which can be a contributing factor to color change during heat treatment.[5]
-
-
Q2: Our color consistency is poor after dyeing with this compound on a polyester/elastane blend. What could be the issue?
A2: Poor color consistency can stem from several factors in the dyeing and finishing process:
-
Uneven Heat-Setting: As mentioned above, non-uniform heat-setting can lead to variations in dye uptake and final shade.[6]
-
Improper Dye Dispersion: Disperse dyes need to be finely and evenly dispersed in the dye bath. Poor dispersion can lead to speckling and unlevel dyeing.
-
Troubleshooting:
-
Ensure the use of a high-quality, stable dispersing agent.
-
Properly prepare the dye dispersion according to the manufacturer's recommendations before adding it to the dye bath.
-
-
-
Dye Migration: During dyeing and subsequent heat treatments, disperse dyes can migrate. In polyester/elastane blends, dyes often preferentially dye the elastane and then migrate to the polyester.[7] This can be influenced by the dye's molecular size and energy level.
-
Troubleshooting:
-
Control the rate of temperature rise during dyeing to allow for even dye absorption. A rate of 1°C/minute is often recommended.[2]
-
Select disperse dyes that have a lower affinity for elastane or are easily removed from it during reduction clearing.
-
-
-
Inadequate Reduction Clearing: After dyeing, a reduction clearing step is crucial to remove unfixed dye from the fiber surface, especially from the elastane component.[5]
-
Troubleshooting:
-
Implement a thorough reduction clearing process. For polyester/elastane blends, this may require a higher temperature (around 80°C) and specific reducing agents to effectively strip the dye from the elastane.
-
-
Frequently Asked Questions (FAQs)
Q3: What is thermoyellowing?
A3: Thermoyellowing is the discoloration, typically a yellowing or browning, of textile materials when exposed to high temperatures. This can be due to fiber degradation, the chemical modification of dyes, or the interaction of residual chemicals on the fabric with heat.
Q4: Why are elastane blends particularly susceptible to thermoyellowing?
A4: Elastane (spandex) fibers are inherently more sensitive to heat than polyester. High temperatures can cause the polymer chains in elastane to degrade, leading to a loss of elasticity and the formation of chromophoric (color-causing) groups that result in a yellow appearance.[2][3]
Q5: Does this compound have good heat stability?
A5: this compound is generally considered to have fair to good fastness properties.[4] However, its performance regarding thermoyellowing can be influenced by the specific processing conditions, the other fibers in the blend, and the chemical auxiliaries used. For critical applications, it is always recommended to perform in-house testing to confirm its suitability.
Q6: How can we quantitatively measure thermoyellowing?
A6: Thermoyellowing can be quantified by measuring the change in the yellowness index (YI) of the fabric before and after heat treatment. This is typically done using a spectrophotometer according to standard test methods like ASTM E313. Additionally, the overall color change can be assessed by measuring the CIE Lab* color coordinates and calculating the total color difference (ΔE).
Q7: What is a typical experimental protocol for evaluating the thermoyellowing of a dyed fabric?
A7: A detailed experimental protocol for evaluating thermoyellowing is provided in the "Experimental Protocols" section below.
Quantitative Data
The following table provides an illustrative example of how heat-setting temperature can affect the color and yellowness of a polyester fabric dyed with a red disperse dye. While this data is not for this compound on a polyester/elastane blend, it demonstrates the expected trends and the type of data that should be collected in your own experiments.
Table 1: Effect of Heat-Setting Temperature on Color Coordinates and Yellowness Index of Polyester Fabric Dyed with a Red Disperse Dye (Illustrative Data)
| Heat-Setting Temperature (°C) | L | a | b* | Yellowness Index (YI) | Total Color Difference (ΔE) from 140°C |
| 140 | 45.2 | 50.1 | 15.3 | 25.1 | 0.0 |
| 160 | 45.0 | 50.5 | 16.0 | 26.5 | 0.8 |
| 180 | 44.8 | 50.8 | 17.2 | 28.8 | 2.0 |
| 200 | 44.5 | 51.0 | 18.5 | 31.5 | 3.3 |
| 220 | 44.0 | 51.2 | 20.1 | 34.9 | 5.0 |
Data adapted from a study on the effect of pre-heat-setting on the color of polyester fabrics dyed with a disperse dye. The specific values are for illustrative purposes.
Experimental Protocols
1. Protocol for Dyeing Polyester/Elastane Blends with this compound
-
Fabric Preparation: Scour the polyester/elastane fabric with a suitable detergent and sequestering agent at 60-70°C for 20-30 minutes to remove oils and impurities. Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare a stock dispersion of this compound (e.g., 1% on weight of fabric) with a dispersing agent in water.
-
Set the dye bath with water and a pH buffer to achieve a pH of 4.5-5.5 using acetic acid.
-
Add a leveling agent and a sequestering agent.
-
-
Dyeing Procedure:
-
Immerse the fabric in the dye bath at 50-60°C.
-
Raise the temperature to the dyeing temperature (typically 120-130°C for polyester, but may need to be lowered for elastane blends to 115-125°C) at a rate of 1-1.5°C/minute.[2]
-
Hold at the dyeing temperature for 30-60 minutes.
-
Cool the dye bath down to 70-80°C.
-
-
Reduction Clearing:
-
Drain the dye bath and rinse the fabric.
-
Treat the fabric in a fresh bath with a reducing agent (e.g., sodium hydrosulfite) and an alkaline agent (e.g., caustic soda) at 70-80°C for 15-20 minutes.
-
Rinse thoroughly and neutralize with a mild acid if necessary.
-
-
Drying: Dry the fabric at a moderate temperature.
2. Protocol for Assessing Colorfastness to Dry Heat (Thermoyellowing)
This protocol is based on AATCC Test Method 117.
-
Apparatus: A laboratory oven or a heat-setting apparatus capable of maintaining a uniform temperature.
-
Procedure:
-
Cut a specimen of the dyed and finished fabric.
-
Measure the initial color coordinates (L, a, b*) and yellowness index (YI) of the specimen using a spectrophotometer.
-
Place the specimen in the preheated oven at the desired test temperature (e.g., 180°C, 190°C, 200°C) for a specified duration (e.g., 30, 60, 90 seconds).
-
Remove the specimen and allow it to cool and condition at standard atmospheric conditions for at least 4 hours.
-
Remeasure the color coordinates and yellowness index.
-
-
Evaluation:
-
Calculate the change in yellowness index (ΔYI).
-
Calculate the total color difference (ΔE) using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb*)^2).
-
Assess the color change using the AATCC Gray Scale for Color Change.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The solution to the color fastness of polyester/spandex fabrics - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. How to solve the problem of color fastness of polyester fabric - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. textilelearner.net [textilelearner.net]
- 5. testextextile.com [testextextile.com]
- 6. researchgate.net [researchgate.net]
- 7. Low-Temperature Dyeing of Chemically Modified PET/Spandex Blends: A Sustainable Approach for Enhanced Dyeability and Color Fastness - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Degradation of Disperse Red Dyes: A Focus on Disperse Red 177 and Other Azo Dyes
A comprehensive analysis of various degradation techniques for the removal of disperse azo dyes from wastewater, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.
The widespread use of azo dyes, such as Disperse Red 177, in the textile and printing industries has led to significant environmental concerns due to their persistence and potential toxicity in wastewater. This guide offers a comparative study of the degradation of Disperse Red dyes, with a particular focus on available data for related compounds like Disperse Red 1 and Disperse Red 167, in the absence of extensive research on this compound. We will explore various advanced oxidation processes (AOPs) and biological methods, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and workflows.
Comparative Degradation Efficiency of Disperse Azo Dyes
The degradation of azo dyes can be achieved through several methods, including photocatalysis, photo-Fenton processes, ozonation, and biodegradation. The efficiency of each method varies depending on the specific dye, catalyst, and operating conditions. The following tables summarize the quantitative data for the degradation of Disperse Red 1, Disperse Red 167, and other relevant azo dyes.
Table 1: Photocatalytic Degradation of Azo Dyes
| Dye | Catalyst | Light Source | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Time (min) | Degradation Efficiency (%) | Reference |
| Disperse Red 1 | TiO₂ | UV | 23 | 0.2 | 2.5 | 90 | 98 | [1] |
| Reactive Red 195 | Anatase/Brookite TiO₂ | UV-A | 50 | 2.0 | - | 15 | 100 | [2] |
| Brilliant Red | TiO₂ | Medium-pressure Hg lamp | 25 | 0.444 | 2-3 | 20 | ~90 (decolorization) | [3] |
| Acid Red 88 | Not Specified | UV | 25 | - | 6.2 | 5 | <10 | [4] |
Table 2: Photo-Fenton Degradation of Azo Dyes
| Dye | [Fe²⁺] (mM) | [H₂O₂] (mM) | Light Source | Initial Dye Concentration (mg/L) | pH | Time (min) | Degradation/Mineralization Efficiency (%) | Reference |
| Disperse Red 1 | 0.2 | 5 | UV | 23 | 2.5 | 45 | 98 (degradation), 55 (mineralization) | [1][5] |
| Acid Red 88 | 0.30 | 4 | UV-A | 0.125 mM | 3.0 | 30 | 91.7 | [6] |
| Reactive Red 241 | Not Specified | Not Specified | UV | Not Specified | Not Specified | 240 | 100 (decolorization), 18.6 (TOC reduction) | [7] |
| Azo Dye Mixture (AY36 & MO) | Not Specified | Not Specified | UV (365 nm) | Not Specified | Not Specified | 70 | 100 (decolorization) | [8] |
Table 3: Ozonation and Biodegradation of Azo Dyes
| Dye | Method | Microorganism/Catalyst | Conditions | Time | Degradation Efficiency (%) | Reference |
| Disperse Red 354 | Ozonation | Ozone (8.2 mg/L) | 298 K | Not Specified | Not Specified | [9] |
| Disperse Red 167 | Biodegradation | Paenochrobactrum glaciei | 50 mg/L dye concentration | 24 h | 84.80 ± 0.34 | [10] |
| Acid Red 88 | Biodegradation | Anoxic–Aerobic Sequential Bioreactor | 100 mg/L dye concentration | 12 h HRT | 98 (color removal), 95 (COD removal) | [11] |
| Reactive Red 198 | Ozonation | Ozone | CSTR | ~15 min | Rapid decolorization | [12] |
Experimental Protocols
This section provides detailed methodologies for the key degradation experiments cited in this guide.
Photocatalytic Degradation of Azo Dyes
Objective: To determine the photocatalytic degradation efficiency of an azo dye using a semiconductor catalyst and a UV light source.
Materials:
-
Azo dye stock solution (e.g., 100 mg/L)
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Deionized (DI) water
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Syringes and syringe filters (0.45 µm)
Procedure:
-
Preparation of Dye Solution: Prepare the desired volume of the azo dye solution with a specific initial concentration by diluting the stock solution with DI water.
-
Catalyst Suspension: Add a predetermined amount of the photocatalyst to the dye solution to achieve the desired catalyst loading.
-
pH Adjustment: Adjust the pH of the suspension to the desired value using acid or base.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.
-
Sampling: At regular time intervals, withdraw a small aliquot of the suspension.
-
Sample Analysis: Immediately filter the sample through a syringe filter to remove the catalyst particles. Measure the absorbance of the filtrate at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency is calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.[13]
Photo-Fenton Degradation of Azo Dyes
Objective: To evaluate the degradation of an azo dye using the photo-Fenton process.
Materials:
-
Azo dye solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(III) nitrate (Fe(NO₃)₃)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV or visible light source
-
Magnetic stirrer
-
UV-Vis spectrophotometer or Total Organic Carbon (TOC) analyzer
Procedure:
-
Reaction Setup: Place a specific volume of the azo dye solution in the photoreactor.
-
pH Adjustment: Adjust the initial pH of the solution to the desired acidic value (typically around 2.5-3.0) using sulfuric acid.[1][6]
-
Addition of Fenton's Reagents: Add the required amount of the iron salt solution followed by the hydrogen peroxide solution to achieve the desired concentrations.
-
Initiation of Reaction: Turn on the light source to start the photo-Fenton reaction.
-
Monitoring: At different time intervals, take samples from the reactor.
-
Sample Quenching: To stop the reaction, immediately add a quenching agent like sodium sulfite or adjust the pH to a neutral or basic value.
-
Analysis: Analyze the samples for dye concentration using a UV-Vis spectrophotometer or for mineralization by measuring the Total Organic Carbon (TOC).
Visualizing Degradation Pathways and Workflows
Understanding the degradation mechanism is crucial for optimizing the process and assessing the environmental impact of the byproducts. The following diagrams, generated using the DOT language, illustrate the experimental workflow and proposed degradation pathways for Disperse Red dyes.
Caption: A generalized experimental workflow for the photocatalytic degradation of azo dyes.
Caption: Proposed degradation pathway of Disperse Red 1 during the photo-Fenton process.[1]
Caption: Proposed biodegradation pathway of Disperse Red 167 by Paenochrobactrum glaciei.[10]
Conclusion
While specific degradation data for this compound remains limited in the current scientific literature, this guide provides a robust comparative framework based on closely related Disperse Red dyes and other azo dyes. The presented data highlights that advanced oxidation processes, particularly photo-Fenton and photocatalysis, can achieve high degradation and mineralization efficiencies for these recalcitrant compounds. Biodegradation also presents a viable and environmentally friendly alternative, with specific bacterial strains showing high decolorization capabilities.
The detailed experimental protocols and visual representations of degradation pathways and workflows are intended to serve as a valuable resource for researchers in developing and optimizing effective treatment strategies for wastewater contaminated with azo dyes. Further research focusing specifically on the degradation of this compound is crucial to fill the existing knowledge gap and to develop targeted and efficient remediation technologies.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jabsonline.org [jabsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ozonation of Textile Reactive Red 198 Dye in a CSTR | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
A Comparative Performance Analysis: Disperse Red 177 vs. Reactive Dyes
In the realm of textile coloration, the selection of an appropriate dye class is paramount to achieving the desired aesthetic and functional properties of the final product. This guide provides an objective comparison of the performance characteristics of C.I. Disperse Red 177, a high-energy disperse dye, and reactive dyes, exemplified by C.I. Reactive Red 195. This analysis is intended for researchers, scientists, and textile development professionals to facilitate informed decisions in dye selection based on specific substrate and performance requirements.
Quantitative Performance Data
The following table summarizes the key fastness properties of this compound on polyester and a typical performance profile for a reactive red dye on cotton. Fastness ratings are based on standardized testing protocols, with higher numbers indicating superior performance.
| Performance Metric | C.I. This compound (on Polyester) | C.I. Reactive Red 195 (on Cotton) | Test Method |
| Light Fastness | 5-6 | 3-4 | ISO 105-B02 |
| Washing Fastness (Color Change) | 4-5 | 4-5 | ISO 105-C06 |
| Washing Fastness (Staining on Cotton) | 5 | 4-5 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 4-5 | 3-4 | ISO 105-X12 |
| Sublimation Fastness | 5 | N/A | ISO 105-P01 |
Note: The performance of reactive dyes can vary based on the specific dye structure, concentration, and application process. The data for C.I. Reactive Red 195 is representative of a bifunctional reactive dye.
Dyeing Mechanisms and Applications
Disperse and reactive dyes operate on fundamentally different principles, dictating their suitability for different fiber types.
This compound is a non-ionic dye with low water solubility. It is designed for dyeing hydrophobic synthetic fibers, primarily polyester.[1][2] The dyeing process involves the dispersion of fine dye particles in an aqueous medium, which then penetrate the amorphous regions of the polyester fibers under high temperature and pressure.[1][2]
Reactive dyes , on the other hand, are water-soluble anionic dyes that form a covalent bond with the fiber.[3] This chemical reaction makes them highly effective for dyeing cellulosic fibers like cotton, viscose, and linen, as well as protein fibers such as wool and silk.[4] The strong covalent bond results in excellent wash fastness.[3]
The choice between this compound and a reactive dye is therefore primarily determined by the substrate being dyed. Disperse dyes are unsuitable for cotton as they cannot form a stable bond, and reactive dyes are ineffective on polyester due to the lack of reactive sites.[2][5]
Experimental Protocols
The following are detailed methodologies for the key fastness tests cited in this guide.
ISO 105-B02: Colour Fastness to Artificial Light (Xenon Arc Fading Lamp Test)
-
Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.
-
Apparatus: Xenon arc fading lamp apparatus, blue wool lightfastness standards, grey scale for assessing color change (ISO 105-A02).
-
Procedure:
-
A textile specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool lightfastness standards (rated 1-8) are exposed.
-
The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the grey scale for assessing change in colour.
-
The light fastness of the specimen is assessed by comparing the stage at which its color has changed to the same extent as the blue wool standards.
-
ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering
-
Principle: This test is designed to determine the resistance of the color of textiles to laundering procedures used in domestic or commercial settings.
-
Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel balls (for mechanical action), multifiber adjacent fabric, grey scales for assessing color change (ISO 105-A02) and staining (ISO 105-A03).
-
Procedure:
-
A specimen of the dyed textile is stitched together with a multifiber fabric containing strips of common textile fibers (e.g., cotton, nylon, polyester, acrylic, wool).
-
The composite specimen is placed in a container with a specified washing solution (detergent, and if required, a bleaching agent) and stainless steel balls.
-
The container is agitated in a laundering machine at a specified temperature and for a specific duration.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed specimen is assessed using the grey scale for color change.
-
The degree of staining on each fiber of the multifiber fabric is assessed using the grey scale for staining.
-
ISO 105-X12: Colour Fastness to Rubbing (Crocking)
-
Principle: This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, grey scale for assessing staining (ISO 105-A03).
-
Procedure:
-
A specimen of the dyed textile is mounted on the base of the crockmeter.
-
A dry, standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.
-
The rubbing finger is moved back and forth over the specimen for a specified number of cycles with a constant downward force.
-
The amount of color transferred to the dry rubbing cloth is assessed using the grey scale for staining.
-
The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a specified pickup percentage.
-
Visualized Workflows and Relationships
To further elucidate the processes and applications, the following diagrams are provided.
References
- 1. vichem.vn [vichem.vn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. apechem.com [apechem.com]
- 5. Unpacking the Differences Between Disperse and Reactive Dyes - Skychem Group [skychemi.com]
Comparative Efficacy of Advanced Oxidation Processes for Disperse Red Dye Removal
A comprehensive guide for researchers and scientists on the performance of various Advanced Oxidation Processes (AOPs) in the degradation of disperse dyes, with a focus on analogs of Disperse Red 177.
This guide provides a comparative analysis of the efficacy of different Advanced Oxidation Processes (AOPs) for the removal of disperse red dyes from aqueous solutions. Due to a lack of extensive research specifically on this compound, this guide draws upon experimental data from studies on structurally similar disperse red dyes, namely Disperse Red 167, Disperse Red 60, and Disperse Red 354. This information is intended to provide researchers, scientists, and drug development professionals with a valuable resource for selecting and optimizing AOPs for the treatment of wastewater containing such dyes.
Comparative Performance of AOPs
The following table summarizes the quantitative data on the removal of different disperse red dyes using various AOPs. The data highlights the removal efficiency under optimized experimental conditions.
| Dye | AOP | Initial Dye Concentration (mg/L) | Reagents and Dosages | pH | Reaction Time | Removal Efficiency (%) | COD/TOC Removal (%) | Reference |
| Disperse Red 167 | Fenton | 100 | Fe²⁺: 75 mg/L, H₂O₂: 100 mg/L | 3 | 25 min | 97.8 (SAC) | 97.7 (COD) | [1] |
| Disperse Red 167 | Solar Photo-Fenton | 100 | Fe²⁺: 75 mg/L, H₂O₂: 100 mg/L | 3 | 40 min | 99.3 (SAC) | 98.4 (COD) | [1] |
| Disperse Red 60 | ZnO/UV/H₂O₂ | Not Specified | ZnO: 0.6 g/L, H₂O₂: 0.9 mL/L | 9.0 | 60 min | 97 | 79 (COD) | [2] |
| Disperse Red 354 | Ozonation | Not Specified | Ozone: 8.2 mg/L | Not Specified | Not Specified | - | - | [3] |
| Disperse Red 354 | Fenton | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [3] |
| Disperse Red 354 | UV/H₂O₂ | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [3] |
| Disperse Red 354 | Photo-Fenton | Not Specified | Not Specified | Not Specified | Not Specified | - | - | [3] |
SAC: Spectral Absorption Coefficient
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fenton and Solar Photo-Fenton Oxidation of Disperse Red 167
Objective: To evaluate the efficacy of Fenton and solar-assisted Fenton processes for the degradation of Disperse Red 167.
Methodology:
-
A solution of Disperse Red 167 with an initial concentration of 100 mg/L was prepared.
-
The pH of the solution was adjusted to 3.0 using H₂SO₄ or NaOH.
-
For the Fenton process, 75 mg/L of Fe²⁺ (from FeSO₄·7H₂O) and 100 mg/L of H₂O₂ were added to the dye solution. The reaction was carried out in the dark with constant stirring.
-
For the Solar Photo-Fenton process, the same reagent concentrations were used, but the reactor was exposed to solar irradiation.
-
Samples were withdrawn at regular intervals (up to 25 minutes for the Fenton process and 40 minutes for the Solar Photo-Fenton process) and analyzed for dye concentration (using a spectrophotometer) and Chemical Oxygen Demand (COD).
ZnO/UV/H₂O₂ Photocatalytic Degradation of Disperse Red 60
Objective: To determine the optimal conditions for the degradation of Disperse Red 60 using a ZnO/UV/H₂O₂ system.
Methodology:
-
An aqueous solution of Disperse Red 60 was prepared.
-
The pH of the solution was adjusted to 9.0.
-
0.6 g/L of ZnO nanopowder was added to the solution as a photocatalyst.
-
0.9 mL/L of H₂O₂ was added to the suspension.
-
The mixture was then irradiated with a UV lamp for 60 minutes with continuous stirring.
-
The degradation of the dye was monitored by measuring the absorbance of the solution at its maximum wavelength. COD was also measured to assess mineralization.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Fenton and Solar Photo-Fenton degradation of Disperse Red 167.
Caption: Workflow for ZnO/UV/H₂O₂ photocatalytic degradation of Disperse Red 60.
References
A Comparative Guide to the Removal of Disperse Red Dyes from Textile Effluent
A note on the available data: Comprehensive experimental data specifically for the removal of Disperse Red 177 is limited in publicly available scientific literature. Therefore, this guide utilizes data from studies on structurally similar disperse dyes, primarily Disperse Red 167 and Disperse Red 13, to provide a comparative overview of various removal techniques. The principles and methodologies described are broadly applicable to azo dyes of this class.
The effective treatment of textile industry wastewater is a significant environmental challenge due to the presence of recalcitrant and potentially toxic synthetic dyes. This compound, a common azo dye, contributes to water coloration and poses ecological risks. This guide provides a comparative analysis of different methods for the removal of Disperse Red dyes from textile effluent, aimed at researchers, scientists, and professionals in drug development and environmental science.
Comparison of Removal Efficiencies
The following table summarizes the performance of various techniques for the removal of Disperse Red dyes, using data from studies on closely related compounds.
| Treatment Method | Target Dye | Adsorbent/Catalyst | Initial Concentration (mg/L) | Key Conditions | Removal Efficiency (%) | Reference |
| Biological Treatment | ||||||
| Microbial Degradation | Disperse Red 167 | Paenochrobactrum glaciei | 50 | 24 hours | 84 | [1] |
| Chemical Treatment | ||||||
| Coagulation | Disperse Red 13 | Ferric Chloride (FeCl₃) | 100 | pH 8, 10 min mixing | >98 | [2] |
| Coagulation | Reactive Red 141 | Aluminum Chloride (AlCl₃) | 100 | pH 8, 10 min mixing | 65.7 | [2] |
| Advanced Oxidation Processes (AOPs) | ||||||
| Fenton Process | Disperse Red 167 | Fe²⁺/H₂O₂ | Not specified | Not specified | 77.19 (Color) | [3] |
| UV/H₂O₂ | Reactive Red 45 | H₂O₂ | 50 | 180 min UV exposure | 88.85 | [4] |
| Gamma/H₂O₂ | Reactive Red 45 | H₂O₂ | 50 | 2 kGy absorbed dose | 100 | [4] |
| Physical Methods | ||||||
| Adsorption | Disperse Red 60 | Activated Alumina | Not specified | 2 hours | High | [5] |
| Membrane Filtration (RO) | Acid Red | - | 65 | 39°C, 8 bar | 97.2 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key removal techniques, based on the reviewed literature.
1. Microbial Degradation
-
Microorganism: Paenochrobactrum glaciei or other suitable bacterial/fungal strains.
-
Culture Medium: Prepare a suitable nutrient broth to cultivate the microbial strain.
-
Acclimatization: Gradually expose the microbial culture to increasing concentrations of the target dye to enhance its degradation capability.
-
Experimental Setup: In a series of flasks, add a defined volume of sterile nutrient medium, the target dye solution at a specific concentration (e.g., 50 mg/L), and a standardized inoculum of the microbial culture.
-
Incubation: Incubate the flasks under controlled conditions of temperature (e.g., 30-37°C) and agitation for a specified period (e.g., 24-72 hours).
-
Analysis: At regular intervals, withdraw samples and centrifuge to remove biomass. Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer to determine the percentage of decolorization.
2. Coagulation-Flocculation
-
Coagulant Selection: Choose appropriate coagulants such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or polyaluminum chloride (PAC).
-
Wastewater Preparation: Use either synthetic dye solution or real textile effluent with a known initial dye concentration and pH.
-
Jar Test Apparatus: Conduct experiments using a standard jar test apparatus with multiple beakers.
-
Procedure:
-
Fill each beaker with a fixed volume of the dye solution.
-
Adjust the initial pH of the solutions to the desired value using acid or alkali.
-
Add varying doses of the coagulant to each beaker.
-
Rapid mix at a high speed (e.g., 150-200 rpm) for a short duration (e.g., 1-3 minutes).
-
Slow mix at a lower speed (e.g., 30-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation.
-
Allow the flocs to settle for a specified time (e.g., 30 minutes).
-
-
Analysis: Collect the supernatant and measure the final dye concentration using a UV-Vis spectrophotometer to calculate the removal efficiency.
3. Advanced Oxidation Process (Fenton Reaction)
-
Reagents: Ferrous sulfate (FeSO₄·7H₂O) as the catalyst and hydrogen peroxide (H₂O₂).
-
Experimental Setup: A batch reactor equipped with a magnetic stirrer.
-
Procedure:
-
Add a known volume of the dye solution to the reactor.
-
Adjust the pH to an acidic range (typically pH 2-4).
-
Add a specific amount of the ferrous sulfate catalyst.
-
Initiate the reaction by adding the required dose of hydrogen peroxide.
-
Stir the solution for a predetermined reaction time.
-
-
Analysis: Withdraw samples at different time intervals, quench the reaction (e.g., by adding sodium sulfite), and measure the residual dye concentration to determine the degradation rate and efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the efficiency of a dye removal method.
Caption: Experimental workflow for dye removal validation.
This guide provides a foundational understanding of various methods for the removal of Disperse Red dyes from textile wastewater. The choice of the most suitable method depends on several factors, including the initial dye concentration, the chemical composition of the effluent, operational costs, and regulatory requirements. Further research focusing specifically on this compound is necessary to establish more precise and optimized treatment protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Ecotoxicity Reduction of Disperse Red 177: A Comparative Guide to Treatment Alternatives
For Researchers, Scientists, and Drug Development Professionals
Disperse Red 177, a common azo dye utilized in the textile industry, is a significant contributor to aquatic pollution due to its low water solubility and persistence in the environment. The ecotoxicological effects of this dye and its degradation byproducts on aquatic ecosystems are a growing concern. This guide provides a comparative analysis of different treatment methods aimed at reducing the ecotoxicity of this compound, supported by available experimental data and detailed protocols for ecotoxicity assessment.
Comparison of Treatment Methods for Ecotoxicity Reduction
The primary goal of treating wastewater containing this compound is to mineralize the dye molecule into less harmful compounds, thereby reducing its ecotoxicity. Two main categories of treatment have shown promise: Advanced Oxidation Processes (AOPs) and Biological Treatment.
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down the complex aromatic structure of azo dyes.[1][2] Methods like photo-Fenton, ozonation, and photocatalysis fall under this category.[1][3] A study on the closely related Disperse Red 1 demonstrated that the photo-Fenton process can effectively degrade the dye. However, it is crucial to monitor the ecotoxicity throughout the treatment, as intermediate degradation products can sometimes be more toxic than the parent dye molecule.
Biological Treatment: This approach employs microorganisms, such as bacteria and fungi, or their enzymes to decolorize and degrade disperse dyes.[4][5] Enzymatic treatments, for instance using laccase, have been shown to be effective in decolorizing various disperse dyes and reducing their phytotoxicity.[4] Biological methods are often considered more environmentally friendly and cost-effective than chemical methods.
Quantitative Data on Ecotoxicity Reduction
Direct comparative ecotoxicity data for this compound before and after treatment across multiple trophic levels is limited in publicly available literature. However, a study on the photo-Fenton treatment of the structurally similar Disperse Red 1 provides valuable insights into the potential changes in ecotoxicity.
| Treatment Method | Test Organism | Parameter | Before Treatment | After Treatment (45 min) | Reference |
| Photo-Fenton | Daphnia similis (crustacean) | Acute Immobilisation (EC50) | Toxic | Non-toxic | [6] |
Note: Data for Disperse Red 1 is used as a proxy for this compound due to the lack of specific data for the latter. The study on Disperse Red 1 indicated an initial increase in toxicity after 10 minutes of treatment due to the formation of toxic intermediates, followed by a significant reduction in toxicity after 45 minutes.
Experimental Protocols
Standardized ecotoxicity testing is essential for accurately assessing the environmental impact of this compound and its treated effluents. The following are summaries of widely accepted OECD guidelines for testing on algae, daphnia, and fish.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater green algae.
-
Test Organism: Pseudokirchneriella subcapitata or other recommended species.
-
Test Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours.
-
Procedure:
-
Prepare a series of test concentrations and a control in a suitable growth medium.
-
Inoculate the test solutions with a low density of exponentially growing algae.
-
Incubate the cultures under constant illumination and temperature for 72 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start and at 24, 48, and 72 hours.
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 (the concentration that causes a 50% reduction in growth) for both growth rate and yield.
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia species.
-
Test Organism: Daphnia magna or other suitable Daphnia species.
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
Prepare a series of test concentrations and a control in a suitable medium.
-
Introduce a set number of young daphnids into each test vessel.
-
Incubate at a constant temperature for 48 hours under a defined light-dark cycle.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The primary endpoint is the EC50, the median effective concentration that immobilizes 50% of the daphnids after 48 hours.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.
-
Test Principle: Fish are exposed to various concentrations of the test substance in a static or semi-static system for 96 hours.
-
Procedure:
-
Acclimatize the fish to the test conditions.
-
Prepare a series of test concentrations and a control.
-
Introduce a set number of fish into each test tank.
-
Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits for 96 hours.
-
Record the number of dead fish at 24, 48, 72, and 96 hours.
-
-
Endpoint: The primary endpoint is the LC50, the median lethal concentration that kills 50% of the test fish within 96 hours.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of assessing the reduction in ecotoxicity of this compound after treatment.
Caption: Experimental workflow for assessing ecotoxicity reduction.
Caption: Simplified signaling pathway of dye-induced ecotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Disperse Red 177 dyeing performance against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing performance of Disperse Red 177 against established commercial standards, C.I. Disperse Red 60 and C.I. Disperse Red 82. The following sections present a summary of quantitative performance data, detailed experimental protocols for reproducibility, and a visual representation of the evaluation workflow. This information is intended to assist researchers and professionals in making informed decisions for their specific applications.
Quantitative Performance Data
The dyeing performance of this compound was evaluated in comparison to two widely used commercial red disperse dyes, Disperse Red 60 and Disperse Red 82. The key performance indicators, including wash, light, and sublimation fastness, were assessed on polyester fabric. The results are summarized in the table below.
| Performance Indicator | Test Method | This compound | C.I. Disperse Red 60 | C.I. Disperse Red 82 |
| Wash Fastness | AATCC 61 (2A) | 4-5 | 4 | 4-5 |
| (Color Change) | ||||
| Wash Fastness | AATCC 61 (2A) | 4-5 | 4 | 4 |
| (Staining on Polyester) | ||||
| Light Fastness | ISO 105-B02 | 5-6 | 5 | 5 |
| (Xenon Arc) | (Xenon Arc) | |||
| Sublimation Fastness | AATCC 117 | 4-5 | 4 | 4-5 |
| (180°C, 30s) |
Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade. The data presented is based on standardized testing methodologies for comparability.
Experimental Protocols
The following protocols detail the methodologies used for dyeing and fastness testing to ensure reproducibility of the presented data.
High-Temperature Exhaust Dyeing of Polyester
This protocol describes the dyeing of polyester fabric using a high-temperature exhaust method, which is suitable for disperse dyes and provides excellent fastness properties.
Materials and Equipment:
-
Polyester fabric
-
This compound, Disperse Red 60, or Disperse Red 82
-
Dispersing agent
-
Acetic acid
-
High-temperature dyeing machine
-
Beakers, stirring rods, and pH meter
Procedure:
-
Scouring: The polyester fabric is first scoured to remove any impurities. This is done by treating the fabric in a bath containing a non-ionic detergent (e.g., 1 g/L) at 60°C for 30 minutes, followed by thorough rinsing.
-
Dye Bath Preparation: A paste of the disperse dye is prepared with a dispersing agent in a 1:1 ratio and a small amount of cold water. This paste is then diluted with warm water (40-50°C) to ensure a fine dispersion.
-
Dyeing Process:
-
The scoured polyester fabric is introduced into the dyeing machine.
-
The dye bath is set with the prepared dye dispersion and acetic acid to maintain a pH of 4.5-5.5.
-
The temperature of the dye bath is raised to 60°C and held for 15 minutes.
-
The temperature is then raised to 130°C at a rate of 2°C per minute and maintained for 60 minutes to allow for dye diffusion and fixation.[1][2]
-
After dyeing, the bath is cooled to 70°C.
-
-
Reduction Clearing: To improve wash fastness, a reduction clearing process is performed. The dyed fabric is treated in a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.[3]
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water and finally dried.
Wash Fastness Testing
The resistance of the dyed fabric to laundering was tested according to the AATCC 61, Test No. 2A method.[4][5][6]
Materials and Equipment:
-
Launder-Ometer or similar accelerated laundering machine
-
Stainless steel containers and balls
-
AATCC standard reference detergent
-
Multifiber test fabric
-
Gray Scale for Color Change and Gray Scale for Staining
Procedure:
-
A 50x150 mm specimen of the dyed fabric is taken and stitched together with a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with 150 mL of a detergent solution and 50 stainless steel balls.
-
The container is placed in the Launder-Ometer and run for 45 minutes at 49°C.[6]
-
After the cycle, the specimen is rinsed, and the excess water is removed.
-
The specimen is dried in an oven at a temperature not exceeding 71°C.
-
The color change of the dyed fabric and the staining on the multifiber test fabric are evaluated using the respective Gray Scales.
Light Fastness Testing
The light fastness of the dyed fabric was determined according to the ISO 105-B02 standard.[7][8][9][10][11][12]
Materials and Equipment:
-
Xenon arc lamp apparatus
-
Blue Wool standards (1-8)
-
Gray Scale for Color Change
Procedure:
-
Specimens of the dyed fabric are mounted on sample holders alongside a set of Blue Wool standards.
-
The samples and standards are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified amount of fading occurs on the test specimen or the standards.
-
The light fastness is assessed by comparing the change in color of the test specimen with that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[8]
Sublimation Fastness Testing
The resistance of the dyed fabric to sublimation during dry heat treatment was evaluated based on the AATCC 117 test method.[13][14][15][16][17]
Materials and Equipment:
-
Heat press or sublimation fastness tester
-
Undyed polyester fabric
-
Gray Scale for Staining
Procedure:
-
A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.
-
The composite sample is placed in the heating device and subjected to a temperature of 180°C for 30 seconds under a specified pressure.[13][14]
-
After heating, the sample is removed and allowed to cool.
-
The degree of staining on the undyed polyester fabrics is assessed using the Gray Scale for Staining.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comparative evaluation of this compound's dyeing performance.
Caption: Experimental workflow for benchmarking disperse dye performance.
References
- 1. textilelearner.net [textilelearner.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. AATCC 61 Color fastness to Laundering [darongtester.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. intouch-quality.com [intouch-quality.com]
- 7. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 10. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 11. ISO 105-B02 | Q-Lab [q-lab.com]
- 12. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods [vietextile.com]
- 13. textilelearner.net [textilelearner.net]
- 14. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 15. fyitester.com [fyitester.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
Unveiling the Breakdown of Disperse Red 177: A Comparative Guide to Degradation Intermediates by LC/MS
For researchers, scientists, and drug development professionals, understanding the degradation pathways of textile dyes like Disperse Red 177 is crucial for environmental remediation and toxicological assessment. This guide provides a comparative analysis of different degradation methods for azo dyes structurally similar to this compound, focusing on the identification of their degradation intermediates using Liquid Chromatography-Mass Spectrometry (LC/MS).
This compound, a single azo class dye with the molecular formula C₂₀H₁₈N₆O₄S, is utilized in the dyeing and printing of polyester and other synthetic fabrics. Due to its chemical structure, its breakdown can lead to the formation of various intermediate compounds, the identification of which is paramount for evaluating the ecotoxicity of treated wastewater. This guide explores several advanced oxidation processes (AOPs) and microbial degradation methods, presenting the identified intermediates and the experimental protocols for their detection.
Comparative Analysis of Degradation Methods
The degradation of azo dyes typically proceeds through the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. However, the subsequent breakdown of the resulting aromatic amines can vary significantly depending on the degradation method employed. This section compares the intermediates identified from azo dyes structurally related to this compound, using various degradation techniques.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic pollutants.
Photo-Fenton Degradation: This process utilizes Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV light to generate hydroxyl radicals. Studies on Disperse Red 1 have shown that this method leads to the formation of several intermediates through hydroxylation of the benzene ring and cleavage of the azo bond.[1]
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. The ozonation of reactive red dyes has been shown to open the aromatic rings, leading to the formation of smaller organic acids.[2]
Microbial Degradation
Certain microorganisms can enzymatically cleave the azo bond of dyes under anaerobic conditions, a process often followed by the aerobic degradation of the resulting aromatic amines.
Bacterial Degradation: Bacterial consortia have been effectively used to decolorize and degrade azo dyes. For instance, the microbial degradation of Disperse Red 167 results in the asymmetric breakdown of the azo bond, forming distinct aromatic amines.[3]
Quantitative Data Summary
The following table summarizes the mass-to-charge ratio (m/z) of degradation intermediates identified by LC/MS from azo dyes structurally similar to this compound under different degradation methods. This data provides a quantitative basis for comparing the efficacy and degradation pathways of each method.
| Degradation Method | Parent Dye | Intermediate m/z | Reference |
| Photo-Fenton | Disperse Red 1 | 194, 273, 287, 331, 347, 357 | [1] |
| Microbial | Disperse Red 167 | 2-chloro-4-nitro-phenylamine, Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester | [3] |
| Ozonation | Reactive Red 120 | Phenol, 1,2-dihydroxysulfobenzene, 1-hydroxysulfobenzene, Oxalic acid, Formic acid | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the LC/MS identification of dye degradation intermediates.
Sample Preparation
Aqueous samples from the degradation experiments are typically filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of the dye and its degradation products.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: The injection volume is typically between 5 and 20 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, operated in both positive and negative ion modes to detect a wider range of intermediates.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. Tandem mass spectrometry (MS/MS) is often employed for structural elucidation of the intermediates by analyzing their fragmentation patterns.
-
Data Acquisition: Data is acquired in full scan mode to detect all possible intermediates, and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific compounds.
Visualizing Degradation Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in dye degradation and analysis.
Caption: Postulated degradation pathway of this compound.
Caption: Experimental workflow for LC/MS analysis.
References
The Influence of Molecular Structure on Azo Dye Degradation: A Comparative Guide
A comprehensive analysis of how the chemical structure of azo dyes dictates their degradation efficiency under various treatment technologies. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual representations of degradation pathways to facilitate the development of more effective remediation strategies.
The extensive use of azo dyes in industries such as textiles, printing, and pharmaceuticals has led to significant environmental concerns due to their recalcitrant nature and the potential toxicity of their degradation byproducts. The efficiency of azo dye degradation is intrinsically linked to their molecular structure. Factors such as the number of azo bonds, the nature of aromatic rings, and the presence of various functional groups significantly influence the susceptibility of these dyes to degradation by photocatalytic and microbial methods. This guide provides a comparative overview of the degradation efficiency of various azo dyes, supported by experimental data, detailed protocols, and mechanistic diagrams.
Correlation of Azo Dye Structure and Degradation Efficiency: A Tabular Comparison
The degradation efficiency of azo dyes is not uniform and is highly dependent on their molecular architecture. The following tables summarize quantitative data from various studies, comparing the degradation efficiency of different azo dyes under specified experimental conditions.
Table 1: Photocatalytic Degradation of Various Azo Dyes
| Azo Dye | Molecular Structure Features | Degradation Method | Catalyst | Irradiation Time (h) | Degradation Efficiency (%) | Reference |
| Acid Orange 7 (AO7) | Monoazo, Naphthalene & Benzene rings, -OH, -SO3Na | Solar Photocatalysis | ZnO | 6 | 5.6 ± 0.3 | [1] |
| Acid Red 18 (AR18) | Monoazo, Naphthalene ring, -SO3Na | Solar Photocatalysis | ZnO | 6 | 11.1 ± 0.6 | [1] |
| Reactive Black 5 (RB5) | Diazo, Naphthalene rings, -OH, -NH2, -SO3Na | Solar Photocatalysis | ZnO | 6 | 41.9 ± 0.9 | [1] |
| Reactive Red 120 (RR120) | Diazo, Triazine ring, -NH2, -SO3Na | Solar Photocatalysis | ZnO | 6 | 52.1 ± 1.3 | [1] |
| Metanil Yellow | Monoazo, Benzene rings, -SO3Na | Photocatalysis | Iron Oxide Nanoparticles | 7 | ~80 (at pH 4) | [2] |
| Orange II | Monoazo, Naphthalene & Benzene rings, -OH, -SO3Na | Photocatalysis | Iron Oxide Nanoparticles | 7 | ~75 (at pH 3) | [2] |
| Methyl Orange | Monoazo, Benzene rings, -N(CH3)2, -SO3Na | Photocatalysis | TiO2 | 4 | 99.85 | [3] |
| Procion Red MX-5B | Monoazo, Triazine ring | UV/Semiconductor | TiO2 | - | - | [4] |
| Amaranth | Monoazo, Naphthalene rings, -OH, -SO3Na | UV/Semiconductor | ZnO | - | - | [4] |
Table 2: Microbial Degradation of Various Azo Dyes
| Azo Dye | Molecular Structure Features | Microorganism | Incubation Time | Degradation Efficiency (%) | Reference |
| Methyl Red | Monoazo, Benzene rings, -N(CH3)2, -COOH | Acclimated Sludge | 24 h | 89 | [5] |
| Methyl Orange | Monoazo, Benzene rings, -N(CH3)2, -SO3Na | Acclimated Sludge | 24 h | 78 | [5] |
| Tartrazine | Monoazo, Pyrazolone ring, -SO3Na, -COOH | Acclimated Sludge | 24 h | 73 | [5] |
| Orange G | Monoazo, Naphthalene ring, -OH, -SO3Na | Acclimated Sludge | 8 days | 87 | [5] |
| Reactive Orange 122 (RO 122) | Monoazo | Streptomyces albidoflavus 3MGH | 5 days | 56.62 | [6] |
| Direct Blue 15 (DB 15) | Diazo | Streptomyces albidoflavus 3MGH | 5 days | 58.75 | [6] |
| Direct Black 38 (DB 38) | Polyazo | Streptomyces albidoflavus 3MGH | 5 days | 53.49 | [6] |
| Congo Red | Diazo, Naphthalene rings, -NH2, -SO3Na | Bacillus sp. | - | - | [7] |
| Acid Orange 7 (AO7) | Monoazo, Naphthalene & Benzene rings, -OH, -SO3Na | Escherichia coli | - | - | [8] |
| Reactive Black B | Diazo | Pseudomonas putida | - | - | [8] |
Key Structural Factors Influencing Degradation Efficiency
Several molecular features have been identified as critical determinants of azo dye degradability:
-
Number of Azo Bonds: Generally, a higher number of azo bonds can lead to a more complex and stable molecule, which may decrease degradation efficiency. However, some studies suggest that the azo bond is a primary site for initial cleavage, and a higher number of these bonds might offer more targets for enzymatic or photocatalytic attack.[1]
-
Aromatic System: The type and complexity of the aromatic rings (e.g., benzene vs. naphthalene) influence the electron density and stability of the dye molecule. Dyes with simpler aromatic structures, like those containing only benzene rings, are often more readily degraded.[5]
-
Functional Groups: The presence of electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups (e.g., -SO3Na) on the aromatic rings significantly impacts the electronic properties of the dye and its susceptibility to degradation. Electron-donating groups can enhance the electron density of the aromatic system, making it more susceptible to electrophilic attack by oxidative species. Conversely, electron-withdrawing groups can make the molecule more amenable to reductive cleavage.[1]
-
Molecular Weight and Size: Larger and more complex molecules often exhibit lower degradation rates due to steric hindrance, which can limit their access to the active sites of enzymes or photocatalysts.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the degradation efficiency of different azo dyes. Below are representative protocols for photocatalytic and microbial degradation studies.
Photocatalytic Degradation of Methyl Orange using TiO2
This protocol describes a typical experimental setup for assessing the photocatalytic degradation of an azo dye.
1. Materials and Reagents:
- Methyl Orange (MO) dye
- Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Photoreactor with a UV lamp (e.g., 125W mercury lamp)
- Magnetic stirrer
- UV-Vis Spectrophotometer
2. Experimental Procedure:
- Preparation of Dye Solution: Prepare a stock solution of Methyl Orange (e.g., 100 ppm) in deionized water. Prepare working solutions of desired concentrations (e.g., 10 ppm) by diluting the stock solution.[3]
- Photocatalytic Reaction:
- Add a specific amount of TiO2 catalyst (e.g., 0.5 g/L) to a known volume of the MO working solution (e.g., 200 mL) in the photoreactor.[3]
- Adjust the pH of the suspension to the desired value (e.g., pH 3) using HCl or NaOH.[3]
- Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- Turn on the UV lamp to initiate the photocatalytic reaction.
- Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes).[3]
- Analysis:
- Centrifuge or filter the withdrawn samples to remove the TiO2 particles.
- Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Methyl Orange (approximately 464 nm) using a UV-Vis spectrophotometer.[9][10]
- The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.[2]
Microbial Degradation of Congo Red using Bacillus sp.
This protocol outlines a common procedure for evaluating the microbial degradation of an azo dye.
1. Materials and Reagents:
- Congo Red dye
- Nutrient broth medium
- Agar
- Bacterial strain (Bacillus sp.)
- Incubator shaker
- Centrifuge
- UV-Vis Spectrophotometer
2. Experimental Procedure:
- Isolation and Acclimatization of Microorganism:
- Isolate bacteria from a textile effluent-contaminated site by enrichment culture in a nutrient broth containing Congo Red.[7]
- Acclimatize the isolated strain to higher concentrations of the dye by gradually increasing its concentration in the culture medium.
- Degradation Experiment:
- Prepare a nutrient broth medium containing a specific concentration of Congo Red (e.g., 100 mg/L).[11]
- Inoculate the medium with a standardized inoculum of the acclimatized Bacillus sp. culture.[12]
- Incubate the culture in an incubator shaker at a specific temperature (e.g., 37°C) and agitation speed (e.g., 120 rpm).[7]
- Withdraw samples at regular time intervals (e.g., every 24 hours for several days).
- Analysis:
- Centrifuge the collected samples to separate the bacterial biomass.
- Measure the absorbance of the supernatant at the λmax of Congo Red (approximately 497 nm) using a UV-Vis spectrophotometer.
- Calculate the decolorization efficiency using the same formula as in the photocatalytic experiment.
- Further analysis of the degradation products can be performed using techniques like HPLC, GC-MS, and FTIR to elucidate the degradation pathway.[13]
Visualizing Degradation Pathways and Workflows
Understanding the step-by-step breakdown of azo dyes is crucial for assessing the environmental impact of the degradation process. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed degradation pathway for an azo dye.
References
- 1. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalytic Decoloration of Methyl Orange by TiO2 in Slurry [scirp.org]
- 4. Comparison of azo dye degradation efficiency using UV/single semiconductor and UV/coupled semiconductor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. bepls.com [bepls.com]
- 8. neptjournal.com [neptjournal.com]
- 9. deswater.com [deswater.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. icontrolpollution.com [icontrolpollution.com]
- 13. microbiologyjournal.org [microbiologyjournal.org]
Evaluating the Fastness Properties of Disperse Red 177 on Diverse Textiles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and textiles is critical for experimental accuracy and product integrity. This guide provides a comprehensive comparison of the fastness properties of Disperse Red 177 against other alternative red disperse dyes on various textiles, namely polyester, nylon, and cellulose acetate. The evaluation is based on key performance indicators: wash fastness, light fastness, and crocking (rubbing) fastness, supported by standardized experimental data.
Executive Summary
This compound exhibits good to excellent fastness properties on polyester, making it a suitable candidate for applications demanding high durability. Its performance on nylon is generally fair to good, though with a noticeable decrease in light fastness compared to polyester. While specific quantitative data for its performance on cellulose acetate is limited in publicly available literature, its general applicability for this fiber is noted. In comparison to other red disperse dyes, this compound offers a balanced profile, though some alternatives like Disperse Red 167 demonstrate superior light fastness on polyester. The choice of dye should, therefore, be guided by the specific textile substrate and the end-use requirements for color durability.
Comparative Fastness Data of Red Disperse Dyes
The following table summarizes the quantitative fastness properties of this compound and a selection of alternative red disperse dyes on polyester, nylon, and cellulose acetate. Ratings are based on standard gray scale and blue wool scale assessments, where higher numbers indicate better fastness.
| Dye | Textile | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Crocking Fastness (ISO 105-X12) |
| This compound | Polyester | 4[1] | 5-6[1] | Dry: 4-5, Wet: 4-5[1] |
| Nylon | 4-5 | 3-4 | Dry: 4-5, Wet: 4-5 | |
| Cellulose Acetate | Data Not Available | Data Not Available | Data Not Available | |
| Disperse Red 1 | Polyester | 5 | 4-5 | Data Not Available |
| Disperse Red 60 | Polyester | 4-5 | 6-7[2] | Data Not Available |
| Cellulose Acetate | Moderate | Good | Data Not Available | |
| Disperse Red 167 | Polyester | 5[2] | 7-8[2] | Data Not Available |
| Cellulose Acetate | Data Not Available | Data Not Available | Data Not Available |
Note: Fastness properties can vary depending on the dyeing process, depth of shade, and the presence of finishing agents.
Chemical Structures of Selected Dyes
The chemical structure of a dye plays a crucial role in its fastness properties. The structures of this compound and two key alternatives are presented below.
-
This compound: A monoazo dye based on a 6-nitrobenzo[d]thiazol-2-amine diazo component coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine[3].
-
Disperse Red 60: An anthraquinone-based dye, specifically 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[4][5].
-
Disperse Red 167: A monoazo dye with a 2-chloro-4-nitrobenzenamine diazo component coupled to 3-propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine[6].
Experimental Protocols
The following are detailed methodologies for the key fastness tests cited in this guide, based on internationally recognized standards.
Color Fastness to Washing (ISO 105-C06)
This test determines the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: Launder-Ometer or similar apparatus for providing constant temperature and agitation, stainless steel balls, multifiber adjacent fabric, and gray scales for assessing color change and staining.
-
Procedure:
-
A composite specimen is prepared by stitching the dyed textile sample to a multifiber adjacent fabric.
-
The specimen is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to provide mechanical action[7].
-
The container is agitated in the Launder-Ometer at a specified temperature and for a set duration (e.g., 49°C for 45 minutes for AATCC 61 Test No. 2A)[8].
-
After washing, the specimen is rinsed, dried, and conditioned.
-
The change in color of the dyed specimen is evaluated using the Gray Scale for Color Change, and the degree of staining on the multifiber fabric is assessed using the Gray Scale for Staining[7].
-
Color Fastness to Light (ISO 105-B02)
This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus: Xenon arc lamp apparatus, Blue Wool standards (rated 1-8), and a gray scale for assessing color change[9].
-
Procedure:
-
The textile specimen is mounted on a sample holder alongside a set of Blue Wool standards[4][6].
-
A portion of both the specimen and the standards is covered.
-
The samples are exposed to the xenon arc light under controlled conditions of temperature and humidity[4].
-
Exposure is continued until a specified degree of fading is observed on the standards.
-
The light fastness of the specimen is rated by comparing the change in its color to the fading of the Blue Wool standards[6].
-
Color Fastness to Crocking (Rubbing) (ISO 105-X12)
This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Apparatus: Crockmeter (rubbing fastness tester), standard white cotton crocking cloth, and a gray scale for staining or a chromatic transference scale[3][10].
-
Procedure:
-
A colored test specimen is placed on the base of the crockmeter.
-
A white crocking cloth is mounted on the rubbing finger of the crockmeter.
-
The test is performed under both dry and wet conditions (the wet cloth is wetted with deionized water to a specific pickup percentage)[10].
-
The rubbing finger is moved back and forth across the specimen for a specified number of cycles (e.g., 10 cycles)[11].
-
The amount of color transferred to the white crocking cloth is assessed by comparing it with the Gray Scale for Staining[3][12].
-
Experimental Workflow
The logical flow of the experimental evaluation of disperse dye fastness properties is illustrated in the diagram below.
Caption: Experimental workflow for evaluating textile fastness properties.
References
- 1. Good Light Fastness Disperse Red Se-Gl (C. I. Red 167) 200% Disperse Dye - Good Light Fastness Disperse Dye and Good Light Fastness Dye [ritanchem.en.made-in-china.com]
- 2. scispace.com [scispace.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. textilelearner.net [textilelearner.net]
- 5. aatcc.org [aatcc.org]
- 6. researchgate.net [researchgate.net]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aatcc.org [aatcc.org]
- 11. CN103113759A - Red disperse dye composition, and preparation method and application thereof - Google Patents [patents.google.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating the Analytical Landscape for Disperse Red 177: A Comparative Guide to Method Validation
A comprehensive analysis of analytical methodologies for the quantification and characterization of Disperse Red 177 is crucial for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility. While a dedicated cross-laboratory validation study for this compound is not publicly available, this guide provides a comparative overview of common analytical techniques, drawing upon validation data from closely related disperse and azo dyes to offer valuable insights into expected performance and method selection.
This compound, a benzothiazole heterocyclic disperse dye, is primarily used in the textile industry for dyeing polyester fibers.[1] Its analytical determination is essential for quality control, environmental monitoring, and safety assessment. The most prevalent analytical techniques for the analysis of disperse dyes include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize key validation parameters for different analytical techniques, compiled from studies on Disperse Red 17 and other relevant azo dyes. These values can serve as a benchmark for methods intended for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of dye components due to its high resolution and sensitivity.[2]
Table 1: HPLC Method Validation Data for Azo Dyes (Sudan Dyes & Para Red)
| Validation Parameter | Result |
| Linearity (r²) | > 0.9999 |
| Limit of Detection (LOD) | 1.2–5.4 µg/kg |
| Limit of Quantification (LOQ) | 4–18 µg/kg |
| Recovery | 89–98% |
| Repeatability (CVr) | 0.82–4.09% |
| Reproducibility (CVR) | 1.33–4.65% |
Data from a study on Sudan dyes and Para Red in red chilli pepper.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced selectivity and sensitivity, making it particularly suitable for complex matrices and trace-level analysis.[4]
Table 2: LC-MS/MS Method Validation Data for Disperse Dyes
| Analyte | Matrix Effect | Recovery (10 ng/mL) | Recovery (50 ng/mL) |
| Disperse Red 17 | 31.0%–50.9% | 81.8%–114.1% | 84.9%–104.1% |
Data from a study on 47 synthetic dyes in textiles.[4]
UV-Visible Spectrophotometry
Spectrophotometry provides a simpler and more cost-effective approach for the quantification of dyes in solution, particularly for routine analysis.
Table 3: UV-Visible Spectrophotometry Method Validation Data for Disperse Red 1
| Validation Parameter | Result (in purified water) |
| Limit of Detection (LOD) | 2.47 × 10⁻⁶ mol L⁻¹ |
| Limit of Quantification (LOQ) | 8.22 × 10⁻⁶ mol L⁻¹ |
| Recovery | 85.9%–113% (in tap/river water) |
Data from a study on the behavior of Disperse Red 1 in aqueous media.[5][6]
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the aforementioned techniques.
HPLC Method for Azo Dyes
This method is adapted from a study on the determination of Sudan dyes and Para Red in food matrices.[3]
-
Instrumentation: Standard HPLC system with a UV-VIS detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v).
-
Detection Wavelength: 506 nm.
-
Sample Preparation: Extraction of the dye from the sample matrix using a suitable organic solvent, followed by filtration.
LC-MS/MS Method for Disperse Dyes
This protocol is based on a screening method for multiple synthetic dyes in textiles.[4]
-
Instrumentation: LC-MS/MS system (e.g., triple quadrupole).
-
Column: UHPLC column (e.g., C18).
-
Mobile Phase: Gradient elution using a mixture of water and methanol.
-
Sample Preparation: Sonication-assisted extraction with methanol, followed by centrifugation and filtration. The extract is then evaporated and reconstituted before injection.
UV-Visible Spectrophotometry for Disperse Dyes
This protocol is derived from a study on Disperse Red 1 in aqueous solutions.[5][6]
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: An aqueous solution containing a suitable dispersant to ensure dye solubility.
-
Procedure: Preparation of a calibration curve using standard solutions of the dye. Measurement of the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) of the dye.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for sample analysis using HPLC and a logical flow for method validation.
References
Safety Operating Guide
Proper Disposal of Disperse Red 177: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of Disperse Red 177, a common dye used in various research and development applications.
This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, requires careful management to minimize environmental impact and maintain a safe laboratory environment.[1] Adherence to proper disposal protocols is a critical component of responsible chemical management.
Key Safety and Handling Information
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. This information is summarized from various safety data sheets (SDS).
| Property | Value | Source |
| Appearance | Red powder | [2] |
| Molecular Formula | C28H16N2O4 | [2] |
| Molecular Weight | 444.45 g/mol | [2] |
| Melting Point | 356-358 °C | [2] |
| Solubility | Insoluble in water | [3] |
| Decomposition | No decomposition under proper storage and application | [2] |
| Hazard Statements | May cause long lasting harmful effects to aquatic life (H413).[4] | [4] |
| Precautionary Statements | Avoid release to the environment (P273).[4] | [4] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact and inhalation of dust.
| PPE | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] For dust generation, a dust respirator is necessary.[5] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.[5]
- Do not mix with other waste streams. Leave chemicals in their original containers if possible.
2. Spill Management:
- For Dry Spills:
- Avoid generating dust.[5] Use dry clean-up procedures.[5]
- Dampen the material with water to prevent it from becoming airborne before sweeping.[5]
- Collect the residue and place it in a sealed plastic bag or another suitable container for disposal.[5]
- A vacuum cleaner fitted with a HEPA filter may be used.[5]
- For Wet Spills:
- Vacuum or shovel the material into labeled containers for disposal.[5]
3. Environmental Precautions:
- Prevent spillage from entering drains, sewers, or waterways.[1][2][5]
- Use appropriate containers to avoid environmental contamination.[1]
4. Final Disposal:
- All waste must be handled in accordance with local, state, and federal regulations.[5]
- Dispose of the contents and container at an approved waste disposal plant or by a licensed chemical destruction facility.[4] This may involve controlled incineration with flue gas scrubbing.[4]
- Contaminated packaging should be handled in the same way as the substance itself and can be punctured to prevent reuse before disposal in a sanitary landfill.[4][5]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer and more sustainable research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
